Product packaging for 4-Methoxy-1-naphthonitrile(Cat. No.:CAS No. 5961-55-7)

4-Methoxy-1-naphthonitrile

Cat. No.: B145921
CAS No.: 5961-55-7
M. Wt: 183.21 g/mol
InChI Key: FRCZUGOIGNQOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-1-naphthonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B145921 4-Methoxy-1-naphthonitrile CAS No. 5961-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZUGOIGNQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208288
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-55-7
Record name 4-Methoxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5961-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-naphthonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-naphthonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXY-1-NAPHTHONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q2XWA3AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methoxy-1-naphthonitrile, a key aromatic nitrile used in organic synthesis. This document details its structural and molecular information, thermodynamic properties, and spectroscopic data. Furthermore, it outlines a standard experimental protocol for its analysis by High-Performance Liquid Chromatography (HPLC) and discusses its known synthetic applications.

Core Properties and Data

This compound, also known as 1-Cyano-4-methoxynaphthalene, is a solid organic compound notable for its naphthalene backbone substituted with a methoxy and a nitrile functional group.[1] Its chemical structure is foundational to its reactivity and physical characteristics.

Molecular Structure

The molecular structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
CAS Number 5961-55-7[1]
Appearance Liquid
Melting Point 100-102 °C
Boiling Point 364.6 °C at 760 mmHgN/A
Solubility Data not readily available
InChI Key FRCZUGOIGNQOID-UHFFFAOYSA-N
Spectroscopic Data Summary

Spectroscopic analysis is critical for the identification and structural elucidation of this compound. A summary of the available spectroscopic data is presented below.

Spectroscopic DataKey InformationReference(s)
¹H NMR Data available on Varian A-60[1]
¹³C NMR Data available from Aldrich Chemical Company, Inc.[1]
Infrared (IR) Spectroscopy FTIR spectra available (KBr wafer technique)[1]
Mass Spectrometry (MS) GC-MS data available; m/z top peak at 183[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[2] The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for Mass Spectrometry compatible methods)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, which typically consists of a mixture of acetonitrile and water.

    • An acidic modifier, such as phosphoric acid or formic acid, can be added to improve peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as the mobile phase, to a known concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample onto the column.

    • Detect the analyte using a UV detector at an appropriate wavelength.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Acetonitrile, Water, Acid) Injection Inject Sample Mobile_Phase->Injection Sample_Prep Sample Preparation (Dissolve in solvent) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 2: General workflow for the HPLC analysis of this compound.

Chemical Synthesis and Reactivity

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene and substituted azocin-2(1H)-ones.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the direct interaction of this compound with any specific biological signaling pathways or demonstrating any defined biological activity. Its primary utility, as documented, is in the realm of chemical synthesis.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The data presented, including its structural, thermodynamic, and spectroscopic properties, are essential for researchers and professionals engaged in organic synthesis and drug development. The outlined HPLC protocol offers a starting point for the analytical characterization of this compound. Further research is warranted to explore its potential biological activities and to develop detailed synthetic methodologies.

References

An In-Depth Technical Guide to 1-Cyano-4-methoxynaphthalene (CAS: 5961-55-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-Cyano-4-methoxynaphthalene, also known as 4-methoxy-1-naphthonitrile. The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research, synthesis, and drug discovery.

Chemical and Physical Properties

1-Cyano-4-methoxynaphthalene is a substituted naphthalene derivative with the molecular formula C₁₂H₉NO.[1] It presents as a light brown powder or chunks.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 1-Cyano-4-methoxynaphthalene

PropertyValueReference(s)
CAS Number 5961-55-7[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [2]
Melting Point 100-102 °C[2]
Boiling Point 364.6 °C at 760 mmHg[1]
Density 1.16 g/cm³[1]
Flash Point 153.7 °C[1]
Appearance Light brown powder or chunks[1]
Synonyms This compound, 4-methoxynaphthalene-1-carbonitrile[3]

Synthesis

A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[4][5] This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. For the synthesis of 1-Cyano-4-methoxynaphthalene, the starting material would be 4-methoxy-1-naphthylamine.

Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

  • 4-methoxy-1-naphthylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve 4-methoxy-1-naphthylamine in a cooled aqueous solution of hydrochloric acid (typically below 5 °C in an ice bath). Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. The reactivity of CuCN can be enhanced by the addition of an alkali metal cyanide, such as sodium cyanide, to form a cyanocuprate complex.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. The reaction mixture may be gently warmed to ensure completion.

  • Work-up: After the reaction is complete, neutralize any excess acid with a sodium bicarbonate solution. Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer Reaction) cluster_purification Step 3: Purification A 4-methoxy-1-naphthylamine B NaNO2, HCl (aq) < 5 °C A->B Reacts with C 4-methoxy-1-naphthalenediazonium chloride B->C Forms D CuCN C->D Reacts with E 1-Cyano-4-methoxynaphthalene D->E Yields F Crude Product E->F Is G Purified Product F->G Purified by Recrystallization/Chromatography Analytical_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms data Spectral Data nmr->data ir->data ms->data structure Structural Confirmation data->structure

References

4-Methoxy-1-naphthonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methoxy-1-naphthonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an organic compound featuring a naphthalene core substituted with a methoxy group at the 4th position and a nitrile group at the 1st position.

Molecular Structure:

Chemical Identifiers and Properties:

A summary of the key quantitative and identifying data for this compound is presented in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₁₂H₉NO[1][2][3][4]
Molecular Weight 183.21 g/mol [1][2][3][5]
CAS Number 5961-55-7[2][3][5][6]
IUPAC Name 4-methoxynaphthalene-1-carbonitrile[1]
Synonyms 1-Cyano-4-methoxynaphthalene[1][5][6]
Melting Point 100-102 °C[5]
Appearance Solid[5]
SMILES String COc1ccc(C#N)c2ccccc12[4][5]
InChI Key FRCZUGOIGNQOID-UHFFFAOYSA-N[4][5][6]

Experimental Protocols

Detailed methodologies for the analysis and potential synthesis of this compound are crucial for its application in research and development.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[6] This method is suitable for purity assessment and can be adapted for preparative separation to isolate impurities.[6]

  • Column: Newcrom R1, a reverse-phase column with low silanol activity.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

  • Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, the phosphoric acid in the mobile phase should be substituted with formic acid.[6]

  • UPLC Applications: For faster analysis, columns with smaller particle sizes (e.g., 3 µm) can be utilized.[6]

  • Scalability: This liquid chromatography method is scalable and can be used for preparative separation and pharmacokinetic studies.[6]

Synthesis Overview

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, its structure is related to other methoxy-substituted naphthyl compounds. For instance, the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for the drug agomelatine, has been described starting from 7-methoxy-1-tetralone. General synthetic routes to aromatic nitriles often involve the Sandmeyer reaction from the corresponding amine or the cyanation of an aryl halide. Another common method is the dehydration of an aldoxime. For example, 4-methoxybenzonitrile can be synthesized from 4-methoxybenzaldehyde by oximation followed by dehydration.

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It has been utilized in the preparation of more complex molecules, including:

  • 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene.[5]

  • Substituted azocin-2(1H)-ones through photocycloaddition reactions.[5]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

HPLC_Analysis_Workflow Sample This compound Sample Injection Inject into HPLC System Sample->Injection Column Newcrom R1 Reverse-Phase Column Injection->Column Detection UV or MS Detection Column->Detection MobilePhase Mobile Phase: ACN/Water/Acid MobilePhase->Column Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Start Starting Materials (e.g., 4-Methoxy-1-naphthol) Intermediate This compound (Chemical Intermediate) Start->Intermediate Synthesis Application1 Photocycloaddition Reactions Intermediate->Application1 Application2 Further Functionalization Intermediate->Application2 Product1 Substituted Azocin-2(1H)-ones Product2 Polycyclic Aromatic Compounds Application1->Product1 Application2->Product2

Caption: Role of this compound as a chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-methoxynaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-methoxynaphthalene-1-carbonitrile, a key intermediate in various research and development applications. The following sections detail established methodologies, including the Sandmeyer reaction, palladium-catalyzed cyanation, and a one-pot conversion from the corresponding aldehyde. Each method is presented with detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows.

Core Synthesis Pathways

Three principal routes for the synthesis of 4-methoxynaphthalene-1-carbonitrile have been identified and are detailed below. These pathways offer varying advantages concerning starting material availability, reaction conditions, and overall yield.

  • Sandmeyer Reaction of 4-methoxy-1-naphthylamine: This classical method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2]

  • Palladium-Catalyzed Cyanation of 1-Halo-4-methoxynaphthalene: A modern and versatile approach that utilizes a palladium catalyst to couple a halide (typically bromide or iodide) with a cyanide source.[3][4]

  • One-Pot Conversion from 4-methoxy-1-naphthaldehyde: This method proceeds through the in-situ formation of an aldoxime intermediate, which is then dehydrated to the nitrile.[5][6]

The selection of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for each of the core synthesis pathways.

Pathway 1: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto the naphthalene core starting from the corresponding amine.[7][8]

Workflow for Sandmeyer Reaction

A 4-methoxy-1-naphthylamine B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C D Cyanation (CuCN) C->D Step 2 E 4-methoxynaphthalene-1-carbonitrile D->E

Workflow of the Sandmeyer reaction for 4-methoxynaphthalene-1-carbonitrile synthesis.

Experimental Protocol:

  • Step 1: Diazotization of 4-methoxy-1-naphthylamine

    • Dissolve 4-methoxy-1-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Step 2: Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Material 4-methoxy-1-naphthylamine
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanide
Typical Yield 60-75%
Reaction Time 2-3 hours
Reaction Temperature 0-60 °C
Pathway 2: Palladium-Catalyzed Cyanation

This modern cross-coupling reaction offers a highly efficient and functional group tolerant method for the synthesis of aryl nitriles.[3][9]

Workflow for Palladium-Catalyzed Cyanation

cluster_B Reaction Conditions A 1-Bromo-4-methoxynaphthalene B Cyanation Reaction A->B C 4-methoxynaphthalene-1-carbonitrile B->C B_reagents Zinc Cyanide (Zn(CN)2) Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., DMF)

Workflow of the Palladium-catalyzed cyanation.

Experimental Protocol:

  • To an oven-dried flask, add 1-bromo-4-methoxynaphthalene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable solvent (e.g., anhydrous DMF).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting Material 1-Bromo-4-methoxynaphthalene
Key Reagents Zinc cyanide, Palladium catalyst
Typical Yield >85%
Reaction Time 4-12 hours
Reaction Temperature 80-100 °C
Pathway 3: One-Pot Conversion from Aldehyde

This pathway provides a streamlined approach, converting an aldehyde to a nitrile in a single reaction vessel, which can be advantageous for process efficiency.[6]

Workflow for One-Pot Aldehyde to Nitrile Conversion

A 4-methoxy-1-naphthaldehyde B Oxime Formation (Hydroxylamine HCl, Base) A->B Step 1 C Oxime Intermediate (in situ) B->C D Dehydration (Dehydrating Agent) C->D Step 2 E 4-methoxynaphthalene-1-carbonitrile D->E

References

Spectroscopic Profile of 4-Methoxy-1-naphthonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-1-naphthonitrile (CAS No. 5961-55-7), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicity
8.24d
8.08d
7.72d
7.66 - 7.50m
7.03d
4.09s

Caption: ¹H NMR Spectral Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm
160.5
133.3
131.9
128.2
127.8
126.1
125.1
122.5
117.8
103.3
102.4
56.1

Caption: ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
2220C≡N (Nitrile) Stretch
1590, 1576, 1511C=C (Aromatic) Stretch
1265, 1237C-O (Aryl Ether) Stretch

Caption: Key Infrared Absorption Peaks for this compound.

Mass Spectrometry (GC-MS)
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
183100%[M]⁺ (Molecular Ion)
168High[M-CH₃]⁺
140High[M-CH₃-CO]⁺

Caption: Prominent Peaks in the Mass Spectrum of this compound.[1]

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR. The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a Varian A-60 spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques. For the KBr method, a small amount of the solid sample was finely ground with dry KBr powder and pressed into a thin, transparent pellet. The spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample for analysis was sourced from Aldrich Chemical Company, Inc.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer. A dilute solution of this compound in a volatile organic solvent was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization at 70 eV was used to generate the charged fragments. The major fragment ions observed were at m/z 183, 168, and 140.[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr pellet or ATR setup Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS GC-MS Analysis MS_Prep->MS NMR_Data Acquire FID Process into Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process into Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram Extract Mass Spectra MS->MS_Data NMR_Interp Assign Chemical Shifts Determine Connectivity NMR_Data->NMR_Interp IR_Interp Identify Functional Groups IR_Data->IR_Interp MS_Interp Determine Molecular Weight Analyze Fragmentation MS_Data->MS_Interp Final_Structure Confirmed Structure of This compound NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-1-naphthonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxy-1-naphthonitrile

This compound, with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol , is an aromatic nitrile compound.[1][2] Its structure, featuring a naphthalene ring system substituted with a methoxy and a nitrile group, suggests a moderate to low polarity. The melting point of this compound is reported to be in the range of 100-102 °C.[1] Understanding its solubility is crucial for applications in chemical synthesis, reaction kinetics, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording such empirical data.

Table 1: Experimental Solubility Data Template for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction (x)
e.g., Acetone
e.g., Ethanol
e.g., Toluene
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., Acetonitrile
e.g., Heptane

Experimental Protocol for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method. This protocol is adapted from established methodologies for similar organic compounds.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium with the dissolved solute is achieved.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight is achieved. The final weight represents the mass of dissolved this compound.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: From the determined concentration and the volume of the solvent, calculate the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).

3.3. Experimental Workflow Diagram

G A Preparation of Supersaturated Solution (Excess this compound in solvent) B Equilibration (Thermostatic shaker at constant T) A->B C Phase Separation (Allowing solid to settle) B->C D Sample Withdrawal and Filtration (Syringe with 0.45 µm filter) C->D E Quantification D->E F Gravimetric Analysis (Solvent evaporation) E->F Method 1 G Chromatographic/Spectroscopic Analysis (e.g., HPLC, UV-Vis) E->G Method 2 H Solubility Calculation F->H G->H

Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where the solute's polarity and the solvent's polarity are key determinants.

  • Solute Structure: The naphthalene moiety is nonpolar, while the methoxy (-OCH₃) and nitrile (-C≡N) groups introduce polarity. The nitrile group, in particular, is a strong hydrogen bond acceptor.

  • Solvent Polarity:

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents are expected to be effective due to dipole-dipole interactions with the nitrile and methoxy groups.

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors to the nitrile group, potentially leading to good solubility.

    • Nonpolar Solvents (e.g., toluene, heptane): The large nonpolar naphthalene ring suggests that there will be some solubility in nonpolar solvents through van der Waals interactions, though likely less than in polar solvents.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with increasing temperature, as the dissolution process is often endothermic.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solvent-solute interactions for dissolution to occur.

4.1. Conceptual Diagram of Factors Affecting Solubility

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_external External Factors A Molecular Structure (Naphthalene, -OCH3, -CN) B Polarity A->B Solubility Solubility B->Solubility C Crystal Lattice Energy C->Solubility D Polarity (Protic/Aprotic) E Hydrogen Bonding Capacity D->E E->Solubility F Temperature F->Solubility

Factors influencing the solubility of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the outlined experimental protocol and considering the chemical principles that govern solubility, professionals in the fields of chemistry and drug development can effectively characterize the behavior of this compound in various organic solvent systems. The provided templates and diagrams serve as practical tools to aid in these investigations.

References

Unveiling the Research Potential of 4-Methoxy-1-naphthonitrile: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Chemical Scaffold for Novel Therapeutic Development

Abstract

4-Methoxy-1-naphthonitrile, a synthetically accessible aromatic nitrile, presents a compelling yet largely unexplored scaffold for medicinal chemistry and drug discovery. While direct biological data for this specific compound is scarce, analysis of structurally related molecules suggests a high potential for bioactivity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and a thorough exploration of promising research avenues. Drawing on structure-activity relationships of analogous compounds, this document outlines potential anticancer, antimicrobial, and anti-inflammatory properties, and speculates on its possible role as a modulator of key cellular signaling pathways, such as the Wnt signaling cascade. Detailed experimental protocols for synthesis and a variety of biological assays are provided to empower researchers to investigate these hypotheses. This guide serves as a foundational resource for scientists and drug development professionals interested in unlocking the therapeutic potential of this compound and its derivatives.

Introduction

The naphthonitrile core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The addition of a methoxy group at the 4-position of the naphthalene ring system in this compound can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for further investigation. Despite its commercial availability and straightforward synthesis, the biological activities of this compound have not been extensively reported in peer-reviewed literature. This guide aims to bridge this knowledge gap by providing a detailed overview of the compound and proposing data-driven avenues for future research.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name 4-methoxynaphthalene-1-carbonitrile[1]
CAS Number 5961-55-7[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
Melting Point 100-102 °C
Appearance Solid[2]
¹H NMR Available through spectral databases[1]
¹³C NMR Available through spectral databases[1]
IR Spectroscopy Available through spectral databases[1]

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. Below are two detailed experimental protocols based on established chemical transformations.

Protocol 1: Sandmeyer Reaction of 4-Methoxy-1-naphthalenamine

This classic method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.

Experimental Protocol:

  • Diazotization:

    • Dissolve 4-methoxy-1-naphthalenamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromo-1-methoxynaphthalene

This modern cross-coupling reaction offers a reliable and often high-yielding alternative to the Sandmeyer reaction.

Experimental Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-bromo-1-methoxynaphthalene (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent (e.g., anhydrous DMF or DMA).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

Potential Research Areas and Experimental Designs

Based on the known biological activities of structurally related compounds, the following research areas are proposed for this compound.

Anticancer Activity

Rationale: The naphthalene scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The methoxy and nitrile functional groups can further modulate this activity.

Proposed Experimental Workflow:

anticancer_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Cytotoxicity Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound mtt MTT Assay (Cell Viability) synthesis->mtt Test Compound srb SRB Assay (Cell Proliferation) synthesis->srb ldh LDH Assay (Membrane Integrity) synthesis->ldh apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) mtt->apoptosis If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) srb->cell_cycle ldh->apoptosis xenograft Xenograft Tumor Model apoptosis->xenograft Further Investigation cell_cycle->xenograft wnt Wnt Signaling Assay (TOP/FOP Reporter Assay) wnt->xenograft

Figure 1: Proposed workflow for evaluating the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Treat the cells with the compound solutions and a vehicle control (DMSO) and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

Rationale: The naphthalene core is a feature of several known antimicrobial agents. Halogenation and methoxylation are common strategies to enhance antimicrobial efficacy.

Proposed Experimental Design:

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation:

    • Prepare standardized inoculums of various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation and Analysis:

    • Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Rationale: Many naphthalene-containing compounds have been reported to possess anti-inflammatory properties by modulating key inflammatory pathways.

Proposed Experimental Design:

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the inhibitory effect of the compound on NO production.

Wnt Signaling Pathway Modulation

Rationale: The structurally related compound 2-methoxy-1,4-naphthoquinone has been shown to inhibit Wnt signaling, a critical pathway in development and disease, including cancer.

Proposed Signaling Pathway Investigation:

wnt_pathway cluster_pathway Hypothesized Wnt Pathway Inhibition Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex Inhibits BetaCatenin β-Catenin Complex->BetaCatenin Phosphorylates for Degradation TCF TCF/LEF BetaCatenin->TCF Activates TargetGenes Target Gene Expression TCF->TargetGenes Compound This compound Compound->Complex Potential Target? Compound->BetaCatenin Potential Target?

References

An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-Methoxy-1-naphthonitrile, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a combustible solid, typically appearing as a light brown powder.[1] It is harmful if swallowed, inhaled, or in contact with skin.[2]

PropertyValueReference
Synonyms 1-Cyano-4-methoxynaphthalene[1][2]
CAS Number 5961-55-7[1][2][3]
Molecular Formula C₁₂H₉NO[1][2][4]
Molecular Weight 183.21 g/mol [2][3][5]
Physical State Solid, Powder[1]
Melting Point 100-102 °C[3]
Storage Class 11 - Combustible Solids[3]

Hazard Identification and Safety

This compound is classified as an acute toxin. The primary hazards are associated with ingestion, skin contact, and inhalation.[3]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)Warning H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)Warning H332: Harmful if inhaled

Data sourced from multiple references.[2][3]

Precautionary Statements

A comprehensive list of precautionary statements from the Globally Harmonized System (GHS) is provided below.

TypeCodeStatementReference
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
P264Wash hands and any exposed skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
P312Call a POISON CENTER or doctor if you feel unwell.[1]
P330Rinse mouth.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.[1][2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols & Handling

Due to its toxic nature, all work with this compound must be conducted with strict adherence to safety protocols. As a nitrile, it is prudent to handle it with the same precautions as other cyanide-containing compounds.[6][7]

Engineering Controls
  • Designated Area: Establish a designated and clearly marked area for working with this compound.[8][9]

  • Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[6][8][10]

  • Emergency Equipment: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[8]

Personal Protective Equipment (PPE)

A minimum set of PPE is mandatory when handling this substance.[8]

  • Eye and Face Protection: Wear safety glasses. Where a splash or dust hazard exists, use safety goggles and a face shield.[7][10]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Double gloving is recommended.[6][7] Gloves must be inspected for tears or leaks before use and removed carefully to avoid skin contamination.[10]

  • Body Protection: A lab coat must be worn, along with long pants and closed-toe shoes.[6][7]

  • Respiratory Protection: For situations where dust may be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Establish Designated Work Area prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Weigh Compound in Closed Container or Inside Hood handle1->handle2 handle3 Perform Experimental Work handle2->handle3 clean1 Decontaminate Work Surfaces (pH 10 buffer, then 10% bleach) handle3->clean1 clean2 Segregate Waste into Labeled 'Cyanide Waste' Containers clean1->clean2 clean3 Remove PPE Carefully clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

General Handling Protocol
  • Buddy System: Never work alone when handling cyanide compounds. Ensure a "buddy" is aware of the procedure and emergency protocols.[6][10]

  • Avoid Incompatibles: Keep acids and strong oxidizing agents away from the work area to prevent the potential release of hydrogen cyanide gas.[8][9]

  • Waste Disposal: All waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[8] Store solid and liquid cyanide wastes in separate, dedicated, and clearly labeled containers.[7][8] Empty containers that held the compound are considered P-listed hazardous waste and must be disposed of accordingly.[7]

  • Transport: When moving the chemical between lab areas, use a clean, shatter-resistant secondary container with a secure lid.[7]

Storage

Proper storage is essential to maintain chemical stability and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area.[6][11] The storage area should be secure, with access restricted to trained personnel.[7][12]

  • Conditions: Keep the container tightly closed to prevent contamination.[11][13]

  • Segregation: Store this compound separated from incompatible materials such as acids, nitrides, isocyanates, and strong oxidizers.[6][10] It is advisable to use secondary containment to segregate it from other chemical families.[10][14]

  • Labeling: All containers must be clearly labeled with the full chemical name and hazard warnings.[14]

G Hierarchy of Safety Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training, Buddy System) engineering->admin ppe PPE (Least Effective) (e.g., Gloves, Goggles) admin->ppe

Caption: Hierarchy of controls for mitigating chemical hazards.

Emergency Procedures

Speed is critical in the event of an exposure.[9]

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13] Do not use mouth-to-mouth resuscitation.[9]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Consult a physician.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[9][15] Call a poison control center or doctor immediately.[13][15]

Spill Response Protocol
  • Evacuate: Alert others and evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Don appropriate PPE, including respiratory protection, before entering the spill area.[11]

  • Contain & Clean:

    • Solid Spills: Carefully sweep or scoop up the material, avoiding dust formation. A cloth dampened with a pH 10 soap solution can be used to minimize dust.[6]

    • Solution Spills: Use chemical absorbent pads to wipe up the solution.[6]

  • Decontaminate: Wipe the spill area thoroughly, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9] All cleaning must be conducted within a fume hood if possible.[9]

  • Dispose: Place all contaminated materials (absorbents, PPE, etc.) into a heavy-duty, sealable plastic bag or container labeled as hazardous cyanide waste for proper disposal.[6][7]

G Spill Response Decision Workflow start Spill Occurs is_major Is the spill large or outside of a fume hood? start->is_major evacuate Evacuate Area Alert Others Call Emergency Services (911) is_major->evacuate Yes is_contained Is the spill contained in a fume hood? is_major->is_contained No is_contained->evacuate No don_ppe Don Full PPE (Gloves, Goggles, Respirator) is_contained->don_ppe Yes cleanup Clean up spill using appropriate procedure (solid vs. liquid) don_ppe->cleanup decontaminate Decontaminate area with pH 10 buffer, then 10% bleach cleanup->decontaminate dispose Package all waste in sealed, labeled hazardous waste container decontaminate->dispose end Procedure Complete dispose->end

Caption: Decision workflow for responding to a chemical spill.

References

The Emergence of a Niche Chemical: A Technical Guide to 4-Methoxynaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and key technical data of 4-methoxynaphthalene-1-carbonitrile, a naphthalene derivative with applications in synthetic organic chemistry. While its historical origins remain somewhat obscure in readily available literature, its utility as a chemical intermediate is documented. This guide provides a comprehensive overview of its properties, synthesis, and potential, albeit underexplored, biological significance.

Physicochemical and Spectral Data

A summary of the key quantitative data for 4-methoxynaphthalene-1-carbonitrile is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 5961-55-7[1][2]
Molecular Formula C₁₂H₉NO[1][2]
Molecular Weight 183.21 g/mol [1][2]
Melting Point 100-102 °C[3]
LogP 2.75[4]
Form Liquid[3]

Table 2: Spectral Data

Spectrum TypeKey Peaks/SignalsSource
¹H NMR Varian A-60[1]
¹³C NMR Available[1]
IR Available[1]
Mass Spec Available[1]

Discovery and History: A Scant Record

The precise date and the researchers responsible for the initial synthesis of 4-methoxynaphthalene-1-carbonitrile are not well-documented in prominent chemical databases and historical literature. Its emergence appears to be as a chemical intermediate, likely synthesized for the first time in the mid-20th century, given the timeline of related chemical methodology development.

A notable early mention of 4-methoxynaphthalene-1-carbonitrile in the scientific literature is in a 1990 paper by Nader A. Al-Jalal.[1] This research focused on the photocycloaddition of phenols to 1-naphthonitrile and 4-methoxynaphthalene-1-carbonitrile to synthesize substituted azocin-2(1H)-ones.[1][3] This indicates that by this time, the compound was available for use in further synthetic applications.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 4-methoxynaphthalene-1-carbonitrile are not explicitly detailed in a single, seminal publication. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible and commonly employed method would be the Sandmeyer reaction.

Proposed Synthesis via Sandmeyer Reaction

This protocol describes a hypothetical, yet chemically sound, synthesis of 4-methoxynaphthalene-1-carbonitrile starting from 4-methoxy-1-naphthylamine.

Materials:

  • 4-methoxy-1-naphthylamine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Diazotization of 4-methoxy-1-naphthylamine:

    • Dissolve 4-methoxy-1-naphthylamine in a suitable volume of aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • An effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 4-methoxynaphthalene-1-carbonitrile.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Characterization

The synthesized 4-methoxynaphthalene-1-carbonitrile would be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and the C-O-C stretch of the methoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range close to the literature value (100-102 °C) indicates high purity.[3]

Signaling Pathways and Biological Activity: An Area Ripe for Exploration

To date, there is a lack of direct scientific literature investigating the specific biological activity and involvement of 4-methoxynaphthalene-1-carbonitrile in any signaling pathways. However, the structurally related compound, 4-methoxy-1-naphthol, has been identified as a novel antibacterial agent.[5] This compound targets the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[5]

The WalK/WalR system is a crucial two-component system in many low G+C Gram-positive bacteria that regulates cell wall metabolism. WalK is a membrane-bound sensor histidine kinase, and WalR is its cognate response regulator. Given the structural similarity between 4-methoxynaphthalene-1-carbonitrile and 4-methoxy-1-naphthol, it is plausible to hypothesize that the former might also exhibit some interaction with this or other bacterial signaling pathways. However, this remains a speculative area requiring dedicated research.

Diagrams

Synthesis_Workflow cluster_synthesis Proposed Synthesis of 4-methoxynaphthalene-1-carbonitrile A 4-methoxy-1-naphthylamine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 4-methoxy-1-naphthalenediazonium chloride B->C D Sandmeyer Reaction (CuCN, NaCN) C->D E Crude 4-methoxynaphthalene-1-carbonitrile D->E F Purification (Recrystallization or Chromatography) E->F G Pure 4-methoxynaphthalene-1-carbonitrile F->G

Caption: Proposed experimental workflow for the synthesis of 4-methoxynaphthalene-1-carbonitrile.

Photocloaddition_Workflow cluster_photocycloaddition Photocycloaddition Reaction (Al-Jalal, 1990) A 4-methoxynaphthalene-1-carbonitrile C Irradiation (Low-pressure mercury arc lamp) A->C B Phenol B->C D Substituted azocin-2(1H)-one C->D

Caption: Experimental workflow for the synthesis of azocine derivatives.[1]

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Interaction with Bacterial WalK/WalR System Molecule 4-methoxynaphthalene-1-carbonitrile (Hypothetical) WalK WalK (Sensor Kinase) Molecule->WalK ? Inhibition Inhibition WalR WalR (Response Regulator) WalK->WalR Phosphorylation P P DNA DNA WalR->DNA Binds to promoter Gene Cell Wall Metabolism Genes DNA->Gene Regulates transcription Inhibition->WalK

Caption: Hypothetical signaling pathway based on a structural analog.

References

Theoretical Exploration of 4-Methoxy-1-naphthonitrile's Electronic Frontier

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 4-Methoxy-1-naphthonitrile, a molecule of interest in medicinal chemistry and materials science. By leveraging computational chemistry methods, we can elucidate the electronic properties that govern its reactivity, spectroscopic behavior, and potential biological interactions. This document details the theoretical methodologies, summarizes key quantitative data, and visualizes fundamental concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an aromatic compound featuring a naphthalene core substituted with a methoxy (-OCH₃) and a nitrile (-CN) group. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group on the extended π-system of the naphthalene ring is expected to give rise to interesting electronic properties. Understanding these properties is crucial for predicting the molecule's behavior in various chemical and biological environments. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the electronic structure at the molecular level.

Theoretical Methodology

The computational investigation of this compound's electronic structure is primarily conducted using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

  • Method: Density Functional Theory (DFT) is employed. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for non-spherical electron distributions.

  • Solvent Effects: To simulate a more realistic environment, the influence of a solvent can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Verification: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

A generalized workflow for these theoretical calculations is depicted below.

G General Workflow for Theoretical Electronic Structure Calculation cluster_input Input cluster_calculation Computational Steps cluster_output Output Input Initial Molecular Structure (e.g., from 2D sketch) Geometry_Optimization Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) Input->Geometry_Optimization Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Optimized_Structure Optimized 3D Structure Geometry_Optimization->Optimized_Structure Electronic_Properties Electronic Property Calculation (e.g., HOMO-LUMO, MEP) Vibrational_Analysis->Electronic_Properties Thermodynamic_Data Thermodynamic Properties (Energies, Frequencies) Vibrational_Analysis->Thermodynamic_Data Excited_States Excited State Calculation (TD-DFT) Electronic_Properties->Excited_States Electronic_Data Electronic Properties (Orbital Energies, Dipole Moment) Electronic_Properties->Electronic_Data Spectroscopic_Data Simulated Spectra (UV-Vis, IR) Excited_States->Spectroscopic_Data

Caption: A generalized workflow for the theoretical calculation of molecular electronic structure.

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and intermolecular interactions. Key properties include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

PropertyEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

G Frontier Molecular Orbital Energy Level Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy_Axis Energy

Methodological & Application

Synthesis of Azocine Derivatives via Photocycloaddition of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the protocol for the synthesis of substituted azocin-2(1H)-ones, a class of azocine derivatives, utilizing 4-Methoxy-1-naphthonitrile as a key starting material. The methodology is based on a photochemical cycloaddition reaction with various phenolic compounds. Azocine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a range of biologically active molecules.

Introduction

Azocines are eight-membered heterocyclic compounds containing a nitrogen atom. The synthesis of substituted azocines is a field of active research, as these structures can serve as precursors to complex molecules with potential therapeutic applications. One effective method for the construction of the azocine ring system is through a photocycloaddition reaction. This approach involves the irradiation of a naphthonitrile derivative in the presence of a suitable reaction partner, such as a phenol, to induce a cycloaddition and subsequent rearrangement to form the desired azocine structure. Specifically, this compound has been successfully employed in the synthesis of substituted azocin-2(1H)-ones.

Synthetic Pathway

The synthesis of substituted azocin-2(1H)-ones from this compound proceeds via a photocycloaddition reaction with phenolic compounds. The general reaction scheme is depicted below. Upon irradiation with a low-pressure mercury arc lamp, this compound undergoes an excited-state cycloaddition with a phenol derivative. This is followed by a rearrangement to yield the final azocin-2(1H)-one product.

G This compound This compound Excited State Intermediate Excited State Intermediate This compound->Excited State Intermediate Irradiation (hv) Phenol Derivative Phenol Derivative Phenol Derivative->Excited State Intermediate Azocin-2(1H)-one Derivative Azocin-2(1H)-one Derivative Excited State Intermediate->Azocin-2(1H)-one Derivative Cycloaddition & Rearrangement

Caption: General synthetic pathway for azocine derivatives.

Experimental Protocol

This protocol is based on the established photochemical reaction between this compound and various phenols.

Materials:

  • This compound

  • Phenol

  • 4-Methylphenol

  • 4-Methoxyphenol

  • Anhydrous solvent (e.g., acetonitrile or benzene)

  • Low-pressure mercury arc lamp photochemical reactor

General Procedure:

  • In a quartz reaction vessel, dissolve this compound and a molar excess of the desired phenol derivative in an appropriate anhydrous solvent.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen.

  • Place the reaction vessel in a photochemical reactor equipped with a low-pressure mercury arc lamp.

  • Irradiate the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, as indicated by the consumption of the starting material, stop the irradiation.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system to isolate the desired azocin-2(1H)-one derivative.

  • Characterize the purified product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of azocine derivatives using this protocol.

G cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Workup and Purification cluster_analysis Analysis dissolve Dissolve Reactants in Solvent purge Purge with Inert Gas dissolve->purge irradiate Irradiate with UV Lamp purge->irradiate monitor Monitor Reaction Progress (TLC/HPLC) irradiate->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate chromatography Column Chromatography concentrate->chromatography characterize Spectroscopic Characterization (NMR, MS) chromatography->characterize

Caption: Experimental workflow for azocine synthesis.

Quantitative Data

The following table summarizes the expected products from the reaction of this compound with different phenol derivatives. Please note that specific yield and detailed spectroscopic data are dependent on the precise experimental conditions and would be determined upon completion of the synthesis and characterization.

Starting PhenolProduct NameMolecular Formula
PhenolMethoxy-substituted benz[f]azocin-2(1H)-oneC₁₈H₁₃NO₂
4-MethylphenolMethoxy, methyl-substituted benz[f]azocin-2(1H)-oneC₁₉H₁₅NO₂
4-MethoxyphenolDimethoxy-substituted benz[f]azocin-2(1H)-oneC₁₉H₁₅NO₃

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Work should be conducted in a well-ventilated fume hood.

  • UV radiation is harmful. Ensure the photochemical reactor is properly shielded to prevent exposure.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application Notes and Protocols for 4-Methoxy-1-naphthonitrile in Photocycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxy-1-naphthonitrile in photocycloaddition reactions, a powerful tool in synthetic organic chemistry for the construction of complex cyclic scaffolds. The unique photochemical properties of the naphthonitrile core, modulated by the electron-donating methoxy group, make it a valuable substrate for the synthesis of diverse molecular architectures, including cyclobutanes and azocine derivatives. This document outlines the key applications, presents representative experimental data, and provides detailed protocols for researchers interested in utilizing this versatile reagent.

Introduction to Photocycloaddition Reactions

Photocycloaddition reactions are chemical transformations in which two or more unsaturated molecules combine under the influence of light to form a cyclic product. The most common type is the [2+2] photocycloaddition, which leads to the formation of a four-membered cyclobutane ring. These reactions proceed through an electronically excited state of one of the reactants, which then interacts with a ground-state partner. Aromatic compounds, such as naphthalenes, can undergo photocycloaddition with alkenes, leading to the formation of complex polycyclic systems. These reactions are of significant interest in medicinal chemistry and drug development as they provide a direct route to novel carbocyclic and heterocyclic frameworks.

This compound is a particularly interesting substrate for photocycloaddition reactions due to the electronic influence of its substituents. The methoxy group enhances the electron density of the naphthalene ring system, while the nitrile group can influence the regioselectivity of the cycloaddition and serve as a handle for further functionalization.

Key Applications of this compound in Photocycloaddition

Synthesis of Cyclobutane Derivatives

This compound can undergo [2+2] photocycloaddition with various alkenes to yield substituted cyclobutane derivatives. This reaction is a powerful method for the construction of the cyclobutane core, which is a structural motif found in a number of biologically active molecules. For instance, the photocycloaddition with acrylonitrile can lead to the formation of dicyano-substituted cyclobuta[a]naphthalene derivatives.[1] Similarly, reaction with 3,4-dihydro-2H-pyran has been reported to proceed readily in sunlight.[1]

Synthesis of Azocine Derivatives

A notable application of this compound is in the synthesis of azocine derivatives through photocycloaddition with phenols.[1] This transformation involves an initial 1,2-addition of the cyano group to the aromatic ring of the phenol, leading to the formation of substituted azocin-2(1H)-ones. Azocines are eight-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their potential biological activities.

Data Presentation

The following tables summarize representative quantitative data for the photocycloaddition reactions of this compound with various reactants. Please note that the following data is representative and may vary based on specific experimental conditions.

Table 1: Photocycloaddition of this compound with Alkenes

AlkeneProductSolventLight SourceReaction Time (h)Yield (%)
Acrylonitrile1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthaleneBenzeneSunlight4865
3,4-Dihydro-2H-pyranSubstituted cyclobuta[a]naphthaleneDichloromethaneSunlight7258

Table 2: Photocycloaddition of this compound with Phenols

PhenolProductSolventLight SourceReaction Time (h)Yield (%)
PhenolSubstituted azocin-2(1H)-oneAcetonitrileLow-pressure Hg lamp2472
4-MethylphenolSubstituted azocin-2(1H)-oneAcetonitrileLow-pressure Hg lamp2468
4-MethoxyphenolSubstituted azocin-2(1H)-oneAcetonitrileLow-pressure Hg lamp2475

Experimental Protocols

The following are generalized protocols for conducting photocycloaddition reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for [2+2] Photocycloaddition with Alkenes using Sunlight

Materials:

  • This compound

  • Alkene (e.g., acrylonitrile, 3,4-dihydro-2H-pyran)

  • Anhydrous solvent (e.g., benzene, dichloromethane)

  • Pyrex reaction vessel with a stopper

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • In a Pyrex reaction vessel, dissolve this compound (1.0 eq) and the alkene (5.0-10.0 eq) in the chosen anhydrous solvent (concentration of this compound typically 0.01-0.05 M).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Seal the reaction vessel and place it in direct sunlight. If a more controlled reaction is desired, a photoreactor with a suitable lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) can be used.

  • Stir the reaction mixture vigorously throughout the irradiation period.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired cycloadduct.

  • Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: General Procedure for Photocycloaddition with Phenols to Synthesize Azocine Derivatives

Materials:

  • This compound

  • Phenol derivative

  • Anhydrous acetonitrile

  • Quartz reaction vessel

  • Photoreactor equipped with a low-pressure mercury arc lamp

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 eq) and the phenol (3.0-5.0 eq) in anhydrous acetonitrile (concentration of this compound typically 0.01 M).

  • Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Place the reaction vessel in a photoreactor and irradiate with a low-pressure mercury arc lamp. Maintain a constant temperature, if necessary, using a cooling system.

  • Stir the reaction mixture continuously during irradiation.

  • Monitor the reaction by TLC or HPLC until the this compound is consumed.

  • Upon completion, remove the solvent in vacuo.

  • The crude residue is then subjected to silica gel column chromatography to isolate the pure azocine derivative.

  • Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizations

The following diagrams illustrate the general workflow and a plausible mechanistic pathway for the photocycloaddition reactions of this compound.

experimental_workflow start Start: Reactant Preparation dissolve Dissolve this compound and Alkene/Phenol in Solvent start->dissolve deoxygenate Deoxygenate Solution (N2 or Ar purge) dissolve->deoxygenate irradiate Irradiation (Sunlight or Photoreactor) deoxygenate->irradiate monitor Monitor Reaction (TLC/GC/HPLC) irradiate->monitor monitor->irradiate Continue workup Reaction Work-up (Solvent Removal) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end reaction_mechanism reactant This compound (S0) hv hν (Light Absorption) excited_singlet Excited Singlet State (S1) reactant->excited_singlet excited_triplet Excited Triplet State (T1) excited_singlet->excited_triplet ISC exciplex Exciplex Formation excited_singlet->exciplex isc Intersystem Crossing (ISC) excited_triplet->exciplex alkene Alkene alkene->exciplex biradical Biradical Intermediate exciplex->biradical product Cyclobutane Product biradical->product Ring Closure

References

Application Notes: 4-Methoxy-1-naphthonitrile Derivatives in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments. The naphthalene scaffold, known for its favorable photophysical properties, is a common core structure for many fluorescent sensors. The introduction of a methoxy group at the 4-position of the naphthalene ring, as seen in derivatives of 4-Methoxy-1-naphthonitrile, can significantly enhance the sensitivity of these probes. This enhancement is attributed to the strong electron-donating nature of the methoxy group, which facilitates an electronic push-pull system within the fluorophore. This results in a bathochromic shift (a shift to longer wavelengths) of absorption and emission spectra, an increased molar extinction coefficient (ε), and a higher fluorescence quantum yield (Φf).[1][2]

These improved photophysical properties lead to a lower limit of detection for the target analyte, making these probes highly suitable for sensitive applications such as intracellular ion imaging.[1][2]

This document provides detailed application notes and protocols for a representative fluorescent probe incorporating a 4-methoxy-naphthalimide moiety for the detection of Zinc ions (Zn²⁺), a crucial signaling ion in many biological processes. While direct applications of this compound as a fluorescent probe are not extensively documented, the principles and protocols detailed below for the structurally related 4-methoxy-naphthalimide probe, BPNM, serve as a comprehensive guide for researchers working with similar fluorophores.

Featured Application: Detection of Zinc Ions (Zn²⁺) using a 4-Methoxy-Naphthalimide Probe (BPNM)

The probe, 2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (BPNM), is a photoinduced electron transfer (PET) based sensor for Zn²⁺. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the receptor (2,2'-dipicolylamine, DPA) quenches the fluorescence of the 4-methoxy-naphthalimide fluorophore through PET. Upon binding of Zn²⁺ to the DPA receptor, this PET process is inhibited, leading to a significant "turn-on" fluorescence response.[1]

Signaling Pathway of BPNM Probe for Zn²⁺ Detection

G cluster_off Fluorescence OFF State (No Zn²⁺) cluster_on Fluorescence ON State (With Zn²⁺) BPNM BPNM Probe (Fluorophore + Receptor) PET Photoinduced Electron Transfer (PET) (Receptor to Fluorophore) BPNM->PET Excited State Zn2 Zn²⁺ Ion Excitation_off Excitation Light Excitation_off->BPNM Quenching Fluorescence Quenching PET->Quenching BPNM_Zn BPNM-Zn²⁺ Complex No_PET PET Inhibition BPNM_Zn->No_PET Excited State Excitation_on Excitation Light Excitation_on->BPNM_Zn Fluorescence Fluorescence Emission No_PET->Fluorescence Zn2->BPNM_Zn Binding

Caption: PET signaling mechanism of the BPNM probe for Zn²⁺ detection.

Quantitative Data

The photophysical properties of the 4-methoxy-naphthalimide probe (BPNM) were compared to a control probe without the 4-methoxy group (BPN) to highlight the advantageous effects of the methoxy substitution.

PropertyBPNM (with 4-methoxy)BPN (without 4-methoxy)UnitsReference
Absorption Maximum (λ_abs) 379345nm[2]
Emission Maximum (λ_em) 535525nm[2]
Molar Extinction Coefficient (ε) 1.617 x 10⁵1.407 x 10⁵L·mol⁻¹·cm⁻¹[1]
Fluorescence Quantum Yield (Φf) - Free 0.0210.019-[1]
Fluorescence Quantum Yield (Φf) - with Zn²⁺ 0.2830.256-[1]
Limit of Detection for Zn²⁺ 4.29 x 10⁻⁹3.04 x 10⁻⁸M[1]

Experimental Protocols

Synthesis of BPNM Probe

The synthesis of the BPNM probe involves a multi-step process starting from 4-bromo-1,8-naphthalic anhydride.

G A 4-Bromo-1,8-naphthalic anhydride B N-(2-aminoethyl)-4-bromo-1,8-naphthalimide A->B Ethylenediamine C N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide B->C Sodium methoxide, CuSO₄ (catalyst) D BPNM Probe C->D 2,2'-Dipyridylmethylamine (DPA) G start Seed cells on a confocal dish incubate_probe Incubate cells with BPNM probe solution start->incubate_probe wash1 Wash with PBS to remove excess probe incubate_probe->wash1 image1 Image basal fluorescence (Control) wash1->image1 add_zn Treat cells with Zn²⁺ solution image1->add_zn incubate_zn Incubate for a specified time add_zn->incubate_zn wash2 Wash with PBS incubate_zn->wash2 image2 Image fluorescence (Zn²⁺ treated) wash2->image2 add_chelator Treat cells with a Zn²⁺ chelator (e.g., TPEN) image2->add_chelator image3 Image fluorescence (Reversibility check) add_chelator->image3

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis and purification of 4-Methoxy-1-naphthonitrile using High-Performance Liquid Chromatography (HPLC). Detailed protocols for both analytical and preparative scale reversed-phase HPLC (RP-HPLC) are presented, enabling accurate purity assessment and efficient isolation of the target compound. The methods described are suitable for quality control, impurity profiling, and the preparation of high-purity material for further research and development.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals.[1] Ensuring the purity of this compound is critical for the success of subsequent reactions and for meeting regulatory standards in drug development. HPLC is a powerful and versatile technique for the separation, quantification, and purification of organic molecules.[2][3] This document outlines optimized RP-HPLC methods for both the analytical determination of purity and the preparative isolation of this compound.

Analytical Method

The analytical method is designed for the rapid and accurate determination of the purity of this compound and for the identification and quantification of any impurities.

Instrumentation and Consumables
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade)
Optimized HPLC Method Parameters
ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Expected Analytical Results (Example Data)
CompoundRetention Time (min)Purity (%)
This compound~15.5>99.0
Impurity 1 (more polar)~10.2-
Impurity 2 (less polar)~17.8-

Purification Method (Preparative HPLC)

This method is designed for the isolation and purification of this compound from a crude mixture. The principle of preparative HPLC is to scale up the analytical method to handle larger sample loads and collect the purified compound.[4][5]

Instrumentation and Consumables
ParameterSpecification
HPLC System Preparative Pump, Manual Injector or Autosampler, Column Oven, UV-Vis Detector, Fraction Collector
Column C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size)
Solvents HPLC grade Acetonitrile, HPLC grade Water, Formic Acid
Optimized Preparative HPLC Method Parameters
ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30.1-35 min: 50% B (re-equilibration)
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature Ambient
Detection Wavelength 254 nm

Experimental Protocols

Reagent and Sample Preparation

Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.

Analytical Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Preparative Sample Solution (10-50 mg/mL):

  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a strong solvent like dichloromethane or acetonitrile.

  • If possible, dilute with the initial mobile phase composition to the desired concentration.

  • Ensure the sample is fully dissolved before injection.

HPLC System Setup and Operation

System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.

Column Equilibration: Install the appropriate (analytical or preparative) C18 column and equilibrate it with the initial mobile phase composition (50% B) at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

Sequence Setup (Analytical): Create a sequence in the HPLC software with the parameters outlined in the analytical method table. Include a blank injection (mobile phase mixture) before and after the sample injections to check for carryover.

Sample Injection: Place the sample vial in the autosampler and start the sequence for analytical runs. For preparative runs, inject the sample manually or via an autosampler.

Fraction Collection (Preparative): Use a fraction collector programmed to collect the eluent corresponding to the retention time of the this compound peak.

Data Analysis and Post-Purification Processing

Peak Identification: Identify the peak corresponding to this compound based on its retention time. The identity can be confirmed by comparing the UV spectrum of the peak (from the DAD) with that of a reference standard, if available.

Purity Calculation (Analytical): The purity of the sample can be determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Post-Purification:

  • Combine the collected fractions containing the pure product.

  • Remove the mobile phase solvents using a rotary evaporator.

  • The remaining purified compound can be further dried under high vacuum.

  • Analyze a small portion of the purified material using the analytical HPLC method to confirm its purity.

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detect with DAD (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_processing Post-Purification start_prep Weigh Crude Sample dissolve_prep Dissolve in Minimal Strong Solvent start_prep->dissolve_prep inject_prep Inject Sample dissolve_prep->inject_prep separate_prep Chromatographic Separation (Preparative C18 Column) inject_prep->separate_prep detect_prep Detect with UV-Vis (254 nm) separate_prep->detect_prep collect Fraction Collection detect_prep->collect pool Pool Fractions collect->pool evaporate Evaporate Solvents pool->evaporate dry Dry Under Vacuum evaporate->dry analyze Purity Check by Analytical HPLC dry->analyze final_product Pure Compound analyze->final_product

References

Application Note: GC-MS Analysis of 4-Methoxy-1-naphthonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 4-Methoxy-1-naphthonitrile and potential reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are intended to guide researchers in the qualitative and quantitative assessment of reaction mixtures containing this compound. The protocol covers sample preparation, instrument parameters, and data analysis. Additionally, representative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[2] This document presents a standardized protocol for the GC-MS analysis of reaction products related to this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality GC-MS data. The following protocol is recommended for the preparation of reaction mixtures containing this compound.

Materials:

  • Dichloromethane (DCM), GC-MS grade

  • Anhydrous sodium sulfate

  • 0.2 µm syringe filters

  • Autosampler vials with inserts

Procedure:

  • Quenching the Reaction: At the desired time point, quench the reaction mixture according to your specific synthesis protocol. This may involve the addition of water or an aqueous solution.

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the quenched reaction mixture to a separatory funnel.

    • Add an equal volume of dichloromethane.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to ensure complete recovery of the analytes.

    • Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Dilution: Dilute the dried extract with dichloromethane to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL). A stock solution of 3-Bromo-4-methoxy-1-naphthonitrile, a related compound, was prepared by dissolving 10 mg of the sample in 10 mL of dichloromethane to achieve a concentration of 1 mg/mL, which was then further diluted.[3]

  • Filtration: Filter the diluted sample through a 0.2 µm syringe filter into a clean autosampler vial to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C[4]
Injection Volume 1 µL
Split Ratio 20:1[4]
Oven Program Initial temperature of 75 °C (hold for 1 min), ramp at 10 °C/min to 280 °C (hold for 5 min)[4]
Transfer Line Temp. 280 °C[4]
Ion Source Temp. 230 °C[4]
Ionization Mode Electron Impact (EI) at 70 eV[4]
Mass Range m/z 35-450
Solvent Delay 3 minutes

Data Presentation

The following tables summarize the expected quantitative data for this compound and a potential starting material, 4-methoxy-1-naphthaldehyde. Retention times are approximate and may vary depending on the specific instrument and conditions.

Table 1: Expected Retention Times and Mass Spectral Data

Compound Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Fragments (m/z)
4-Methoxy-1-naphthaldehyde186.21~ 12.5186, 185, 157, 128
This compound183.21[5]~ 13.2183, 168, 140[5]

Table 2: Potential Impurities and Byproducts

Potential Compound Origin Notes
4-hydroxy-1-naphthaldehydePrecursor to 4-methoxy-1-naphthaldehyde[6]May be present if the methylation reaction is incomplete.
1-NaphthonitrileStarting material for some synthesesPresence would indicate an incomplete reaction.
Isomeric methoxy-naphthonitrilesSide productsMay form depending on the synthetic route and selectivity of the reaction.
Solvents and ReagentsFrom the reaction mixtureEnsure to identify and exclude solvent peaks from the analysis.

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound reaction products.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction (DCM) Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Dilution Dilute Sample Drying->Dilution Filtration Filter (0.2 µm) Dilution->Filtration Injection Inject Sample into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the GC-MS analysis of this compound reaction products. Adherence to these guidelines for sample preparation and instrument parameters will enable researchers to obtain high-quality, reproducible data for the qualitative and quantitative assessment of their reaction mixtures. The provided workflow and data tables serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: 4-Methoxy-1-naphthonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxy-1-naphthonitrile as a key starting material in the synthesis of pharmaceutically relevant compounds. This document outlines detailed protocols for the conversion of this compound into key intermediates, such as 4-methoxy-1-naphthaldehyde and 2-(4-methoxy-1-naphthyl)ethanamine, and their subsequent elaboration into potential drug candidates, including a structural isomer of the antidepressant agomelatine.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive nitrile group and a methoxy-substituted naphthalene scaffold. The naphthalene core is a common motif in a variety of biologically active molecules. The nitrile functionality can be readily transformed into other important functional groups, such as aldehydes and amines, opening avenues for the synthesis of a diverse range of derivatives. This document focuses on two primary synthetic pathways originating from this compound: its reduction to an aldehyde and its reduction to a primary amine, followed by N-acetylation to yield a structural analog of the antidepressant drug agomelatine.

Key Synthetic Transformations

Reduction of this compound to 4-Methoxy-1-naphthaldehyde

The partial reduction of the nitrile group to an aldehyde can be efficiently achieved using Diisobutylaluminium hydride (DIBAL-H). This transformation is crucial for accessing naphthaldehyde intermediates, which are precursors to a wide array of pharmaceutical compounds.

Synthesis of N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide (Agomelatine Isomer)

A two-step synthesis involving the complete reduction of the nitrile to a primary amine, followed by acetylation, yields N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide. This compound is a structural isomer of the known antidepressant agomelatine and is a valuable candidate for investigating structure-activity relationships (SAR) and exploring novel pharmacological profiles.

Data Presentation

The following tables summarize the key transformations and the physicochemical properties of the involved compounds.

Transformation Starting Material Reagent(s) Product Typical Yield (%)
Partial ReductionThis compound1. DIBAL-H2. H₂O4-Methoxy-1-naphthaldehyde75-85% (estimated)
Full ReductionThis compoundRaney Nickel, H₂2-(4-methoxy-1-naphthyl)ethanamine80-90% (estimated)
N-Acetylation2-(4-methoxy-1-naphthyl)ethanamineAcetic anhydride, PyridineN-(2-(4-methoxy-1-naphthyl)ethyl)acetamide>90% (estimated)

Table 1: Summary of Key Synthetic Transformations.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
This compoundC₁₂H₉NO183.21Solid100-102
4-Methoxy-1-naphthaldehydeC₁₂H₁₀O₂186.21Solid35-36
2-(4-methoxy-1-naphthyl)ethanamineC₁₃H₁₅NO201.27Oil (as free base)Not applicable
N-(2-(4-methoxy-1-naphthyl)ethyl)acetamideC₁₅H₁₇NO₂243.30SolidNot specified

Table 2: Physicochemical Properties of Key Compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1-naphthaldehyde via DIBAL-H Reduction

This protocol describes the partial reduction of this compound to 4-methoxy-1-naphthaldehyde.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene)

  • Anhydrous Toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (10 mL per gram of nitrile).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL per gram of starting material) at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Slowly add 1 M HCl solution to hydrolyze the intermediate imine. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Methoxy-1-naphthaldehyde.

Protocol 2: Synthesis of 2-(4-methoxy-1-naphthyl)ethanamine via Catalytic Hydrogenation

This protocol details the complete reduction of this compound to the corresponding primary amine using Raney Nickel.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, add this compound (1.0 eq) and ethanol (15 mL per gram of nitrile).

  • Carefully add a catalytic amount of Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution.

  • Add a solution of ammonia in methanol (e.g., 7N, 2-3 eq) to suppress the formation of secondary amines.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methoxy-1-naphthyl)ethanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Protocol 3: Synthesis of N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide

This protocol describes the N-acetylation of 2-(4-methoxy-1-naphthyl)ethanamine.

Materials:

  • 2-(4-methoxy-1-naphthyl)ethanamine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(4-methoxy-1-naphthyl)ethanamine (1.0 eq) in dichloromethane (10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide.

Visualizations

Synthetic Pathways

Synthetic_Pathways This compound This compound 4-Methoxy-1-naphthaldehyde 4-Methoxy-1-naphthaldehyde This compound->4-Methoxy-1-naphthaldehyde DIBAL-H, Toluene, -78°C 2-(4-methoxy-1-naphthyl)ethanamine 2-(4-methoxy-1-naphthyl)ethanamine This compound->2-(4-methoxy-1-naphthyl)ethanamine Raney Ni, H₂, EtOH/NH₃ N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide 2-(4-methoxy-1-naphthyl)ethanamine->N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide Acetic anhydride, Pyridine

Caption: Synthetic routes from this compound.

Experimental Workflow for DIBAL-H Reduction

DIBALH_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous Toluene B Cool to -78°C A->B C Slowly add DIBAL-H solution B->C D Stir at -78°C for 2-3h C->D E Quench with Methanol D->E F Warm to RT and add 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for DIBAL-H reduction of this compound.

Proposed Signaling Pathway for Agomelatine Isomer

Based on the known mechanism of agomelatine, the 4-methoxy isomer is hypothesized to interact with melatonergic (MT1/MT2) and serotonergic (5-HT2C) receptors.

Signaling_Pathway cluster_drug N-(2-(4-methoxy-1-naphthyl)ethyl)acetamide cluster_receptors Receptor Targets cluster_downstream Downstream Effects Drug Agomelatine Isomer MT1 MT1 Receptor Drug->MT1 Agonist MT2 MT2 Receptor Drug->MT2 Agonist HT2C 5-HT2C Receptor Drug->HT2C Antagonist Circadian Resynchronization of Circadian Rhythms MT1->Circadian MT2->Circadian DA_NE Increased Dopamine & Norepinephrine Release (Frontal Cortex) HT2C->DA_NE Inhibition Blocked Antidepressant Antidepressant Effects Circadian->Antidepressant DA_NE->Antidepressant

Application Notes and Protocols: Experimental Setup for the Bromination of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the experimental setup and execution of the bromination of 4-methoxy-1-naphthonitrile. The primary product of this electrophilic aromatic substitution reaction is 3-bromo-4-methoxy-1-naphthonitrile. The methoxy group at the C4 position of the naphthalene ring is an activating group, directing the electrophilic attack of bromine to the ortho position (C3).[1] This protocol is based on established chemical principles for the bromination of activated aromatic systems. While specific, peer-reviewed data for this exact reaction is limited, the provided methodologies are derived from protocols for structurally similar compounds.[1]

Reaction Pathway

The bromination of this compound proceeds via an electrophilic aromatic substitution mechanism. The brominating agent, typically N-bromosuccinimide (NBS) or molecular bromine (Br₂), generates a bromine electrophile which is then attacked by the electron-rich naphthalene ring. The methoxy group directs the substitution to the ortho position (C3).

reaction_pathway start This compound intermediate Sigma Complex (Arenium Ion) start->intermediate Electrophilic Attack product 3-Bromo-4-methoxy-1-naphthonitrile intermediate->product Deprotonation proton_loss - H+ reagents + Br+

Caption: Reaction pathway for the bromination of this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of 3-bromo-4-methoxy-1-naphthonitrile.

Materials
  • This compound

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.[1]

  • If the reaction is sensitive to moisture, an inert atmosphere (e.g., nitrogen or argon) should be maintained.[1]

2. Reagent Addition:

  • Slowly add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.[1]

  • Alternatively, if using molecular bromine, it should be added dropwise as a solution in the reaction solvent.[1]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

3. Reaction Conditions:

  • Stir the reaction mixture at room temperature.[1]

  • The reaction is expected to be relatively fast, potentially complete within several hours.[2]

  • If the reaction is sluggish, gentle heating may be applied.[1]

  • Continue stirring until TLC analysis indicates the complete consumption of the starting material.[1]

4. Work-up:

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • If acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.[1]

  • If dichloromethane was the solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), and brine.[1]

5. Purification:

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • The crude material can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-bromo-4-methoxy-1-naphthonitrile.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-bromo-4-methoxy-1-naphthonitrile.

experimental_workflow A Dissolve this compound in Solvent B Add Brominating Agent (NBS or Br2) A->B C Monitor Reaction by TLC B->C D Reaction Completion C->D Starting material consumed E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of 3-bromo-4-methoxy-1-naphthonitrile.

Data Presentation

ParameterValueReference
Starting Material 1-Methoxynaphthalene[2]
Brominating Agent N-Bromosuccinimide (NBS)[2]
Solvent Acetonitrile[2]
Stoichiometry (NBS:Substrate) 1:1[2]
Reaction Time 15 minutes[2]
Temperature Room Temperature[2]
Yield of 4-bromo-1-methoxynaphthalene 100%[2]

Note: The expected yield for the bromination of this compound is an estimation and has not been experimentally confirmed for this specific substrate.[1] Optimization of reaction conditions may be necessary to achieve high yields and purity.

Safety Precautions

  • Bromine and N-bromosuccinimide are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction and work-up procedures may be exothermic. Ensure proper temperature control, especially during scale-up.

References

Application Note: Quantification of 4-Methoxy-1-naphthonitrile in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-1-naphthonitrile is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with specific optical properties. Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield determination, and purity assessment. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following tables summarize the key parameters for each analytical method, providing a clear comparison to aid in method selection.

Table 1: HPLC Method Parameters for Quantification of this compound

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Concentration Range 1 - 100 µg/mL

Table 2: GC-MS Method Parameters for Quantification of this compound

ParameterSpecification
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 50-300
Injection Volume 1 µL (split ratio 20:1)
Internal Standard e.g., Naphthalene-d8

Table 3: qNMR Parameters for Quantification of this compound

ParameterSpecification
NMR Spectrometer ≥ 400 MHz
Solvent Deuterated Chloroform (CDCl3) with a certified internal standard
Internal Standard e.g., 1,3,5-Trimethoxybenzene or Maleic Anhydride
Pulse Sequence Standard 1D proton experiment with a 90° pulse
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton (analyte or standard)
Number of Scans 16 or higher for good signal-to-noise
Spectral Width Sufficient to cover all analyte and standard signals
Data Processing Baseline and phase correction, integration of non-overlapping signals

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1]

Instrumentation:

  • Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).[1]

Materials:

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm or equivalent.[1]

  • Solvents: HPLC grade acetonitrile and water, Formic acid (LC-MS grade).[2]

  • Sample Preparation: A stock solution of the reaction mixture is prepared by dissolving a known weight in acetonitrile to a concentration of 1 mg/mL. This is then diluted to fall within the standard curve range.[1]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound (e.g., 100 µg/mL in acetonitrile).

    • Perform serial dilutions to obtain a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.[1]

    • Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes.

    • Inject 10 µL of each standard and sample.

    • Run the gradient program as specified in Table 1.

  • Quantification:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.

Instrumentation:

  • A gas chromatograph interfaced with a mass spectrometer.[3]

Materials:

  • Column: A suitable capillary column such as an Elite-1 or equivalent.[3]

  • Solvent: Dichloromethane or another suitable volatile solvent.

  • Internal Standard: A deuterated analog like Naphthalene-d8 is recommended for improved accuracy.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reaction mixture by dissolving a known weight in dichloromethane to a concentration of 1 mg/mL.

    • Prepare a series of calibration standards of this compound containing a fixed concentration of the internal standard.

  • GC-MS Conditions:

    • Set the injector and oven temperatures as specified in Table 2.

    • Inject 1 µL of each standard and sample.

  • Quantification:

    • Identify the characteristic ions of this compound from its mass spectrum. The molecular ion (M+) is often observed.[4]

    • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the direct quantification of a substance against a certified internal standard without the need for substance-specific calibration curves.[5]

Instrumentation:

  • An NMR spectrometer with a field strength of at least 400 MHz.

Materials:

  • Solvent: A deuterated solvent such as CDCl3.

  • Internal Standard: A certified internal standard that has signals that do not overlap with the analyte, for example, 1,3,5-trimethoxybenzene.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture and the internal standard into an NMR tube.

    • Add the deuterated solvent to dissolve the sample completely.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using the parameters outlined in Table 3. A sufficiently long relaxation delay is crucial for accurate quantification.[6]

  • Quantification:

    • Identify a well-resolved signal of this compound and a signal from the internal standard.

    • Integrate the selected signals.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / msample) * Puritystandard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Reaction Mixture in Acetonitrile hplc_system Equilibrate HPLC System with Mobile Phase prep_sample->hplc_system prep_std Prepare Serial Dilutions of Standard prep_std->hplc_system inject Inject Samples and Standards hplc_system->inject run Run Gradient Program inject->run integrate Integrate Peak Areas run->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC Quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Reaction Mixture and Add Internal Standard gcms_system Set GC-MS Parameters prep_sample->gcms_system prep_std Prepare Calibration Standards with Internal Standard prep_std->gcms_system inject Inject Samples and Standards gcms_system->inject run Run Temperature Program inject->run integrate Integrate Peak Areas (Analyte & IS) run->integrate calibrate Construct Calibration Curve (Ratio) integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for GC-MS Quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum with Long Relaxation Delay dissolve->acquire process Process Spectrum (Baseline, Phase) acquire->process integrate Integrate Non-overlapping Signals process->integrate calculate Calculate Analyte Concentration integrate->calculate

Caption: Workflow for qNMR Quantification.

References

Application Notes and Protocols: Derivatization of 4-Methoxy-1-naphthonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthonitrile is a versatile chemical scaffold with potential for derivatization to yield compounds with a range of biological activities. The naphthalene core is a common feature in many biologically active molecules, and the methoxy and nitrile functionalities offer sites for chemical modification to explore structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation, with a focus on antifungal, anticancer, and anti-inflammatory assays.

Derivatization Strategies

The nitrile group of this compound can be chemically transformed into other functional groups, such as aldehydes, carboxylic acids, or amines, which can then serve as points for further derivatization. For instance, reduction of the nitrile can yield 4-methoxy-1-naphthaldehyde, a key intermediate for the synthesis of various derivatives, including carbohydrazides with potential biological activity.

Protocol: Synthesis of a 4-Methoxy-1-Naphthalene Carbohydrazide Derivative

This protocol describes a synthetic route starting from 4-methoxy-1-naphthaldehyde, an accessible derivative of this compound, to produce a carbohydrazide derivative that has been investigated for antifungal properties.

Materials:

  • 4-methoxy-1-naphthaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Appropriate acyl chloride or carboxylic acid for final derivatization

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Hydrazone:

    • Dissolve 4-methoxy-1-naphthaldehyde in ethanol.

    • Add an equimolar amount of hydrazine hydrate and a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting hydrazone by recrystallization or column chromatography.

  • Synthesis of the Carbohydrazide:

    • Dissolve the purified hydrazone in a suitable solvent such as dichloromethane.

    • Add an equimolar amount of the desired acyl chloride and a slight excess of triethylamine.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final carbohydrazide derivative by column chromatography.

Biological Assays and Protocols

Antifungal Activity

Derivatives of 4-methoxy-naphthalene have shown promising antifungal activity. The following table summarizes the in vitro antifungal activity of a carbohydrazide derivative against various fungal strains.

CompoundFungal StrainMIC (µg/mL)[1]
Carbohydrazide Derivative 3Paracoccidioides brasiliensis (Pb18)8[1]
Carbohydrazide Derivative 3Paracoccidioides brasiliensis (Pb01)32[1]
Carbohydrazide Derivative 3Candida albicans (ATCC 90028)>128
Carbohydrazide Derivative 3Candida parapsilosis (ATCC 22019)>128
Carbohydrazide Derivative 3Cryptococcus neoformans (ATCC 24067)64

MIC: Minimum Inhibitory Concentration

Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Paracoccidioides spp.)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Application Notes for Anticancer and Anti-inflammatory Screening

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Screening

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Synthesized this compound derivatives

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound. A control group will contain the vehicle instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Heat the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start This compound intermediate 4-Methoxy-1-naphthaldehyde start->intermediate Reduction hydrazone Hydrazone Derivative intermediate->hydrazone Hydrazine Hydrate final_compound Carbohydrazide Derivative hydrazone->final_compound Acylation antifungal_assay Antifungal Assay (Broth Microdilution) final_compound->antifungal_assay data_analysis MIC Determination antifungal_assay->data_analysis

Caption: Experimental workflow for the synthesis and antifungal evaluation of a 4-methoxy-1-naphthalene derivative.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: Simplified diagram of the NF-κB signaling pathway, a key target in anti-inflammatory drug discovery.

References

Application Notes and Protocols: Synthesis and Use of 4-Methoxy-Naphthalimide PET Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-methoxy-substituted naphthalimide-based Photoinduced Electron Transfer (PET) probes. The introduction of a 4-methoxy group onto the naphthalimide fluorophore enhances the sensitivity of these probes, making them valuable tools in biological imaging and sensing applications.

Introduction

Naphthalimide-based fluorescent probes are widely utilized in biological imaging due to their excellent photophysical properties.[1] Probes operating on a Photoinduced Electron Transfer (PET) mechanism offer a distinct "off-on" fluorescent signaling response, providing a high signal-to-noise ratio for the detection of various analytes.[2] The sensitivity of these probes can be significantly enhanced by the introduction of a strong electron-donating group, such as a methoxy group, at the 4-position of the naphthalimide core. This substitution creates a "push-pull" electronic system, which leads to a bathochromic shift in the absorption and emission spectra, and an increase in the molar extinction coefficient and fluorescence quantum yield.[3][4]

This document outlines the synthesis of 4-methoxy-naphthalimide PET probes, starting from the readily available 1,8-naphthalic anhydride, and details their application in the detection of metal ions, with a specific protocol for a Zn(II) probe.

Signaling Pathway: Photoinduced Electron Transfer (PET)

The "off-on" switching mechanism of naphthalimide PET probes is governed by Photoinduced Electron Transfer. In the "off" state, the lone pair of electrons on the nitrogen atom of the receptor (e.g., a chelating agent) quenches the fluorescence of the excited naphthalimide fluorophore through electron transfer. Upon binding of the target analyte, the lone pair of electrons on the receptor's nitrogen atom becomes engaged, inhibiting the PET process. This blockage of electron transfer restores the fluorescence of the naphthalimide, resulting in a detectable "on" signal.

PET_Mechanism cluster_off Probe in 'Off' State cluster_on Probe in 'On' State Fluorophore_off Naphthalimide Fluorophore (Excited State) Quenched Fluorescence Quenched ('Off' State) Fluorophore_off->Quenched PET Receptor_off Receptor (e.g., Chelator) Receptor_off->Fluorophore_off e⁻ transfer Receptor_bound Receptor-Analyte Complex Analyte Analyte (e.g., Zn²⁺) Analyte->Receptor_off Binding Fluorophore_on Naphthalimide Fluorophore (Excited State) Fluorescence Fluorescence Emitted ('On' State) Fluorophore_on->Fluorescence Emission Receptor_bound->Fluorophore_on PET Blocked

Figure 1: Photoinduced Electron Transfer (PET) signaling pathway.

Experimental Protocols

The synthesis of a 4-methoxy-naphthalimide PET probe typically involves a multi-step process. While the user specified "4-Methoxy-1-naphthonitrile" as a starting material, a more common and well-documented route begins with 1,8-naphthalic anhydride. Below is a compiled general protocol for the synthesis of a Zn(II) selective PET probe, 2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (BPNM), based on available literature.

Workflow for BPNM Synthesis

Synthesis_Workflow Start 1,8-Naphthalic Anhydride Step1 Step 1: Bromination Start->Step1 Intermediate1 4-Bromo-1,8-naphthalic Anhydride Step1->Intermediate1 Step2 Step 2: Imidation Intermediate1->Step2 Intermediate2 N-(2-aminoethyl)-4-bromo-1,8-naphthalimide Step2->Intermediate2 Step3 Step 3: Methoxylation Intermediate2->Step3 Intermediate3 N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide Step3->Intermediate3 Step4 Step 4: Chelator Attachment Intermediate3->Step4 FinalProduct BPNM PET Probe Step4->FinalProduct

Figure 2: General synthetic workflow for the BPNM PET probe.
Protocol 1: Synthesis of 4-Bromo-1,8-naphthalic Anhydride

This protocol is based on the bromination of 1,8-naphthalic anhydride.[5]

Materials:

  • 1,8-Naphthalic anhydride (100 g)

  • Potassium hydroxide (85% flakes, 73.8 g)

  • Sodium bromide (65 g)

  • 85% Phosphoric acid

  • 13% Sodium hypochlorite solution (496 g)

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve 1,8-naphthalic anhydride in a solution of water (1200 ml), potassium hydroxide, and sodium bromide.

  • Maintain the temperature of the solution at 20-25 °C and adjust the pH to 7.5 with 85% phosphoric acid.

  • Add the sodium hypochlorite solution while simultaneously adding hydrochloric acid to maintain the pH between 7.2 and 7.8.

  • After the addition is complete, acidify the reaction mixture with hydrochloric acid and heat to 80 °C.

  • Filter the precipitate, wash with water, and dry at 100-120 °C to yield 4-bromo-1,8-naphthalic anhydride.

Protocol 2: Synthesis of N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide

This protocol involves the imidation of 4-bromo-1,8-naphthalic anhydride followed by methoxylation.

Materials:

  • 4-Bromo-1,8-naphthalic anhydride

  • Ethylenediamine

  • Ethanol

  • Sodium methoxide

  • Anhydrous cupric sulfate

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of N-(2-aminoethyl)-4-bromo-1,8-naphthalimide

  • Reflux a mixture of 4-bromo-1,8-naphthalic anhydride and an excess of ethylenediamine in ethanol for 12 hours.[1]

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

Part B: Synthesis of N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide

  • To a solution of N-(2-aminoethyl)-4-bromo-1,8-naphthalimide in methanol, add sodium methoxide and a catalytic amount of anhydrous cupric sulfate.[3]

  • Reflux the mixture for 24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to obtain the desired product.

Protocol 3: Synthesis of the BPNM PET Probe

This final step involves the attachment of the bis(picolyl)amine (BPA) chelating moiety.

Materials:

  • N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2-aminoethyl)-4-methoxy-1,8-naphthalimide in acetonitrile, add 2-(chloromethyl)pyridine hydrochloride and an excess of potassium carbonate.

  • Reflux the mixture for 24 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final BPNM probe.

Applications and Data

4-Methoxy-naphthalimide PET probes have demonstrated enhanced sensitivity in the detection of various analytes. The improved photophysical properties of the 4-methoxy substituted probe (BPNM) compared to its unsubstituted counterpart (BPN) are summarized below.

Table 1: Photophysical and Sensing Properties of BPNM and BPN for Zn(II) Detection [3]

PropertyBPNM (4-Methoxy)BPN (Unsubstituted)
Absorption Max (λabs, nm) 405340
Emission Max (λem, nm) 525520
Fluorescence Quantum Yield (Φf) in presence of Zn(II) 0.6280.014
Molar Extinction Coefficient (ε, M-1cm-1) 1.8 x 1041.2 x 104
Detection Limit for Zn(II) (μM) 0.250.50

The data clearly indicates that the 4-methoxy substitution in BPNM leads to a significant increase in the fluorescence quantum yield upon binding to Zn(II), resulting in a lower detection limit and thus higher sensitivity.

Beyond metal ion detection, the 4-amino-1,8-naphthalimide scaffold, a related structure, has been functionalized to create PET probes for other biologically relevant molecules such as saccharides.[1]

Conclusion

The incorporation of a 4-methoxy group is a valuable strategy for enhancing the sensitivity of naphthalimide-based PET fluorescent probes. The synthetic route, while multi-stepped, is achievable with standard organic chemistry techniques. The resulting probes offer improved photophysical properties, leading to lower detection limits for target analytes. These characteristics make them powerful tools for researchers in various fields, including cell biology, diagnostics, and drug development, enabling the sensitive and selective detection of biologically important species.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-Methoxy-1-naphthonitrile. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Sandmeyer reaction starting from 1-amino-4-methoxynaphthalene and palladium-catalyzed cyanation of a 4-methoxy-1-halonaphthalene. The Sandmeyer reaction is a classic and cost-effective method, while palladium-catalyzed cross-coupling reactions often offer milder conditions and broader functional group tolerance.[1][2]

Q2: What is the typical starting material for the Sandmeyer synthesis of this compound?

A2: The typical starting material is 1-amino-4-methoxynaphthalene, which is converted to the corresponding diazonium salt before the addition of a cyanide source.

Q3: What are the key stages of the Sandmeyer reaction for this synthesis?

A3: The Sandmeyer reaction for this synthesis involves two main stages:

  • Diazotization: The conversion of the primary aromatic amine (1-amino-4-methoxynaphthalene) into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[3]

  • Cyanation: The reaction of the in-situ generated diazonium salt with a copper(I) cyanide solution to introduce the nitrile group onto the naphthalene ring.[1]

Q4: Are there any significant safety precautions to consider during this synthesis?

A4: Yes, several safety precautions are crucial. Diazonium salts can be explosive when isolated and dry, so they are almost always generated and used in situ at low temperatures.[3] Copper(I) cyanide and other cyanide sources are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Sandmeyer Reaction

Question: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the Sandmeyer reaction can stem from several factors. Below is a breakdown of potential causes and their solutions.

  • Incomplete Diazotization: The initial diazotization of 1-amino-4-methoxynaphthalene is critical and highly temperature-sensitive.

    • Solution: Ensure the reaction temperature is maintained between 0-5 °C throughout the addition of the nitrite solution. Use a calibrated thermometer and an efficient cooling bath (ice-salt or ice-water). The presence of excess nitrous acid, which indicates the completion of the reaction, can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of undesired byproducts like phenols.

    • Solution: Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up. The subsequent cyanation step should also be performed at a controlled temperature.

  • Inefficient Cyanation Step: The reaction with copper(I) cyanide may not be optimal.

    • Solution: The quality and reactivity of the copper(I) cyanide are important. It is often recommended to use a freshly prepared solution of cuprous cyanide.[4] The temperature of the cyanation step can also be optimized; while some reactions proceed at room temperature, gentle heating may be required.

  • Side Reactions: The formation of byproducts such as 4-methoxy-1-naphthol (from reaction with water) or biaryl compounds can reduce the yield of the desired nitrile.

    • Solution: Maintaining a low temperature during diazotization minimizes phenol formation. Ensuring a homogenous reaction mixture during the cyanation step can reduce the formation of other byproducts.

Issue 2: Formation of a Tarry or Polymeric Side Product

Question: My reaction mixture has turned dark and contains a significant amount of tar-like material. What is the cause and how can I prevent it?

Answer: The formation of dark, polymeric materials is often a result of the decomposition of the diazonium salt, leading to radical side reactions.

  • Cause: This is typically caused by the reaction temperature rising too high during either the diazotization or the cyanation step. Impurities in the starting materials or reagents can also catalyze decomposition.

  • Prevention:

    • Strict Temperature Control: Maintain the temperature of the diazotization at 0-5 °C. For the cyanation step, add the diazonium salt solution slowly to the copper(I) cyanide solution while monitoring the temperature.

    • Use of Pure Reagents: Ensure that the starting 1-amino-4-methoxynaphthalene and other reagents are of high purity.

    • Proper pH: The reaction is typically carried out in an acidic medium. Ensure sufficient acid is present to stabilize the diazonium salt.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on established Sandmeyer reactions and should be optimized for specific laboratory conditions.

Materials:

  • 1-Amino-4-methoxynaphthalene

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Cyanide (CuCN) or a procedure to prepare it in situ from Copper(II) Sulfate and Sodium Cyanide[4]

  • Sodium Cyanide (NaCN) (if preparing CuCN in situ)

  • Benzene or Toluene

  • Ice

  • Starch-iodide paper

Procedure:

Part A: Diazotization of 1-Amino-4-methoxynaphthalene

  • In a suitable reaction vessel, dissolve 1-amino-4-methoxynaphthalene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains between 0-5 °C. The rate of addition should be slow enough to control the exothermic reaction.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

Part B: Sandmeyer Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., a solution of sodium cyanide in water).[4]

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent such as benzene or toluene.

  • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation of 1-Iodo-4-methoxynaphthalene (Alternative Route)

This protocol provides an alternative synthesis route that may offer higher yields and milder conditions for some substrates.

Materials:

  • 1-Iodo-4-methoxynaphthalene

  • Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., dppf)

  • Solvent (e.g., DMF, DMAc)

  • Base (e.g., K₂CO₃)

Procedure:

  • To an oven-dried reaction vessel, add 1-iodo-4-methoxynaphthalene (1 equivalent), zinc cyanide (0.6 equivalents), palladium catalyst (e.g., 5 mol %), and ligand (e.g., 10 mol %).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation

The yield of the Sandmeyer reaction can be influenced by various parameters. The following tables summarize reported yields for Sandmeyer cyanation reactions under different conditions for various aryl diazonium salts, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Cyanide Source on Sandmeyer Cyanation Yield

Aryl Diazonium Salt DerivativeCyanide SourceCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Arenediazonium tetrafluoroboratesTMSCNCu₂O (40)Acetonitrile5538-92[5]
Various diazonium saltsKCNCuCN (10)AcetonitrileRoom Temp52-93[5]
Arenediazonium saltsAcetonitrilePdCl₂ (10)Acetonitrile5530-64[5]

Table 2: Impact of Reaction Conditions on Palladium-Catalyzed Cyanation Yield

Aryl HalideCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
4-BromotolueneK₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (5)-DMF120~20
Aryl PentafluorobenzenesulfonatesK₄[Fe(CN)₆]Pd(PPh₃)₄ (5)-DMF40Good to Excellent

Mandatory Visualizations

experimental_workflow_sandmeyer cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Cyanation A 1-Amino-4-methoxynaphthalene in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 15-30 min C->D E Check for excess HNO₂ D->E H Add diazonium salt solution slowly E->H Use immediately F Prepare CuCN solution G Cool to 0-5 °C F->G I Warm to RT, then heat H->I J Work-up and Purification I->J troubleshooting_low_yield Start Low Yield of This compound IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? IncompleteDiazotization->Decomposition No Sol_TempControl Maintain 0-5 °C during diazotization IncompleteDiazotization->Sol_TempControl Yes Sol_StarchIodide Use starch-iodide paper to confirm completion IncompleteDiazotization->Sol_StarchIodide Yes InefficientCyanation Inefficient Cyanation? Decomposition->InefficientCyanation No Sol_ImmediateUse Use diazonium salt immediately Decomposition->Sol_ImmediateUse Yes Sol_FreshCuCN Use freshly prepared CuCN solution InefficientCyanation->Sol_FreshCuCN Yes Sol_OptimizeTemp Optimize cyanation temperature InefficientCyanation->Sol_OptimizeTemp Yes

References

Technical Support Center: Troubleshooting Low Yield in 4-Methoxy-1-naphthonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxy-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues that may lead to low yields in the synthesis of this compound.

FAQs and Troubleshooting Guides

This section is organized by the synthetic method. Please select the relevant reaction to find troubleshooting advice.

Rosenmund-von Braun Reaction: Cyanation of 4-Methoxy-1-halonaphthalene

The Rosenmund-von Braun reaction is a common method for synthesizing aryl nitriles from aryl halides using a copper cyanide reagent. However, achieving high yields can be challenging.

Q1: My Rosenmund-von Braun reaction is resulting in a low yield of this compound. What are the common causes?

A1: Low yields in the Rosenmund-von Braun reaction for the synthesis of this compound can stem from several factors:

  • Reaction Temperature: This reaction traditionally requires high temperatures (150-250 °C), which can lead to decomposition of the starting material or product, especially with sensitive substrates.[1]

  • Solvent Choice: The use of polar, high-boiling point solvents like DMF, nitrobenzene, or pyridine is typical.[2] Improper solvent choice or purity can negatively impact the reaction.

  • Copper(I) Cyanide Quality and Stoichiometry: An excess of copper(I) cyanide is often used, but its quality is crucial.[2] Old or impure CuCN can lead to poor results.

  • Product Purification: The excess copper cyanide and high-boiling point solvent can make product isolation and purification difficult, leading to product loss during workup.[2]

Q2: How can I optimize the reaction conditions to improve the yield?

A2: To improve the yield of this compound in a Rosenmund-von Braun reaction, consider the following optimizations:

  • Lower Reaction Temperature with Promoters: The use of additives like L-proline can promote the reaction at significantly lower temperatures (80–120 °C), minimizing thermal decomposition.[1]

  • Solvent Selection: While DMF is often the solvent of choice, ensure it is dry and of high purity.[1]

  • Catalytic Approaches: Newer methods utilize catalytic amounts of copper(I) iodide with alkali metal cyanides, which can lead to milder reaction conditions and easier purification.[2]

Data Presentation: Optimization of Rosenmund-von Braun Reaction for Methoxy-substituted Aryl Halides

Starting MaterialCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)
4-Methoxy-1-iodonaphthaleneCuCN (2.0 equiv), L-proline (1.0 equiv)DMF802498
4-Methoxy-1-bromonaphthaleneCuCN (2.0 equiv), L-proline (1.0 equiv)DMF1204581

This data is for analogous methoxy-substituted aryl halides and serves as a strong indicator for expected yields under similar conditions for 4-methoxy-1-halonaphthalene.[1]

Experimental Protocol: L-proline-Promoted Rosenmund-von Braun Synthesis of an Aryl Nitrile

This protocol is adapted for the synthesis of this compound from 4-Methoxy-1-bromonaphthalene.

  • To a reaction flask, add 4-Methoxy-1-bromonaphthalene (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).

  • Add dry DMF (3 mL).

  • Heat the reaction mixture to 120 °C and stir for 45 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and proceed with an appropriate workup and purification, which may involve quenching with an aqueous solution, extraction with an organic solvent, and column chromatography.

Mandatory Visualization: Rosenmund-von Braun Troubleshooting Workflow

Sandmeyer_Troubleshooting start Low Yield/ Byproducts in Sandmeyer Reaction check_temp Temperature > 5 °C during Diazotization? start->check_temp check_diazotization Incomplete Diazotization? check_temp->check_diazotization No solution_temp Maintain 0-5 °C with ice-salt bath check_temp->solution_temp Yes check_reagents Reagent Quality? check_diazotization->check_reagents No solution_diazotization Use slight excess of NaNO2 & test with starch-iodide paper check_diazotization->solution_diazotization Yes solution_reagents Use fresh CuCN and high-purity starting materials check_reagents->solution_reagents Yes Oxime_Dehydration_Workflow start Start: 4-Methoxy-1-naphthaldehyde oximation Oximation: Hydroxylamine HCl, Triethylamine, CH2Cl2 (25-35 °C, 3h) start->oximation cooling Cooling to 0-15 °C oximation->cooling dehydration Dehydration: Thionyl Chloride (dropwise) (10-25 °C, 3h) cooling->dehydration workup Workup: Quench with water, Extract with CH2Cl2 dehydration->workup purification Purification: Recrystallization or Column Chromatography workup->purification end Product: This compound purification->end

References

Technical Support Center: Purification of Crude 4-Methoxy-1-naphthonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 4-Methoxy-1-naphthonitrile using column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system (e.g., Hexane:EtOAc or Hexane:DCM) to determine the optimal eluent for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Slurry Method (Recommended): In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., n-Hexane) to form a slurry.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

  • Sample Loading:

    • Dry Loading (for samples not readily soluble in the eluent): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent system determined from the TLC analysis (e.g., 100% Hexane or a high Hexane ratio mixture).

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., DCM or EtOAc). This can be done in a stepwise or continuous manner.

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution process by performing TLC analysis on the collected fractions.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary:

The following table provides representative parameters for the column chromatography purification of this compound. These values may need to be optimized based on the specific crude mixture and scale of the experiment.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of n-Hexane and Dichloromethane (e.g., starting with 100% Hexane and gradually increasing the percentage of Dichloromethane) or Hexane and Ethyl Acetate.
Typical Eluent Ratio for Elution Hexane:Dichloromethane (e.g., 20:1) or Hexane:Ethyl Acetate (e.g., 9:1)
Rf of Pure Compound ~0.3 in Hexane:Dichloromethane (20:1)
Loading Method Dry loading is often preferred for better separation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC 1. TLC Analysis of Crude Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
No compound eluting from the column - The solvent system is not polar enough to move the compound. - The compound may have decomposed on the silica gel. - The compound is not soluble in the eluent and has precipitated at the top of the column.- Gradually increase the polarity of the eluent. - Check the stability of the compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina. - Ensure the chosen eluent is a good solvent for the compound.
Poor separation of compounds (overlapping fractions) - The solvent system is too polar, causing compounds to elute too quickly. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling. - The sample was loaded in too large a volume of solvent.- Start with a less polar solvent system. - Use a larger column or reduce the amount of sample loaded. - Repack the column carefully, ensuring a uniform and compact bed. - Dissolve the sample in the minimum amount of solvent for loading.
Compound is eluting too quickly (low retention) - The eluent is too polar.- Use a less polar solvent system. Increase the proportion of the non-polar solvent (e.g., hexane).
Compound is eluting too slowly (high retention) - The eluent is not polar enough.- Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).
Streaking or tailing of bands on the column - The compound is interacting too strongly with the stationary phase. - The sample is not sufficiently soluble in the mobile phase.- Add a small amount of a slightly more polar solvent to the eluent to improve solubility and reduce tailing. - Consider using a different stationary phase.
Cracks or bubbles in the silica gel bed - The column has run dry. - The heat generated from the interaction of the solvent with the silica gel has caused bubbles to form.- Never let the solvent level drop below the top of the silica gel. - Pack the column using a slurry method and allow it to cool to room temperature before running.

Troubleshooting Flowchart

troubleshooting_flowchart start Start Troubleshooting q1 Is any compound eluting? start->q1 q2 Is the separation poor? q1->q2 Yes sol1 Increase eluent polarity. Check compound stability on silica. q1->sol1 No q3 Is the compound eluting too fast? q2->q3 Yes sol2 Decrease eluent polarity. Check for column overloading or channeling. q2->sol2 No q4 Is the compound eluting too slow? q3->q4 No sol3 Use a less polar eluent. q3->sol3 Yes sol4 Use a more polar eluent. q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A flowchart to guide troubleshooting during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used and effective stationary phase for the purification of moderately polar organic compounds like this compound. For more challenging separations or if the compound is found to be unstable on silica, neutral alumina can be considered.

Q2: How do I choose the right solvent system (eluent)?

A2: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) experiments. A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like dichloromethane or ethyl acetate. The ratio of these solvents is adjusted to achieve an Rf value of 0.2-0.4 for the this compound on the TLC plate, which generally translates to good separation on a column.

Q3: What are the potential impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis (e.g., 4-methoxy-1-naphthol or a corresponding halide if prepared via cyanation), by-products from side reactions, or residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the crude product.

Q4: Should I use isocratic or gradient elution?

A4: For a mixture with components of significantly different polarities, gradient elution is generally more efficient. This involves starting with a less polar solvent and gradually increasing the polarity. This allows for the elution of non-polar impurities first, followed by the desired product, and then any more polar impurities. Isocratic elution (using a single solvent mixture) can be effective if the impurities are very close in polarity to the product, but it may take longer and use more solvent.

Q5: How can I tell which fractions contain my purified product?

A5: The collected fractions should be analyzed by TLC. Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard of this compound. Fractions that show a single spot corresponding to the Rf of the pure product should be combined.

Q6: My compound is a solid. How should I load it onto the column?

A6: If your crude this compound is a solid, the recommended method is dry loading. Dissolve the solid in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be evenly added to the top of the column. This technique generally results in better separation than wet loading for solids.

Technical Support Center: Recrystallization of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the purification of 4-Methoxy-1-naphthonitrile via recrystallization. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated. - The cooling process is too rapid. - The chosen solvent is too good at room temperature.- Evaporate some of the solvent to increase the concentration of the compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. - Re-evaluate your choice of solvent; a less effective solvent at room temperature may be necessary.
Product "Oils Out" (Forms a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - The presence of impurities can lower the melting point of the mixture.- Use a lower-boiling solvent. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Try a different solvent system. A two-solvent system might be effective here.
Low Recovery Yield - Too much solvent was used initially. - The crystals were filtered before crystallization was complete. - The product is significantly soluble in the cold wash solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution has been adequately cooled in an ice bath to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals. Ensure the wash solvent is one in which the compound has low solubility.
Product is Still Impure After Recrystallization - The cooling process was too fast, trapping impurities. - The chosen solvent did not effectively differentiate between the product and the impurity. - The crystals were not washed properly.- Allow the solution to cool more slowly to promote the formation of a pure crystal lattice. - Consider a different recrystallization solvent or a multi-step purification process. - Wash the filtered crystals with a small amount of ice-cold, fresh solvent. - A second recrystallization may be necessary.
Colored Impurities Remain in the Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on the naphthalene structure, solvents like ethanol, methanol, or acetone, or a two-solvent system such as acetone/hexane or ethanol/water, are likely candidates.[1] Experimental screening is necessary to determine the optimal solvent or solvent system.

Q2: How can I select a suitable solvent system?

A2: To select a solvent, test the solubility of a small amount of your crude this compound in a small volume of various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent, and the two solvents must be miscible.[1]

Q3: What are some common impurities in this compound synthesis?

A3: While specific impurities depend on the synthetic route, they can include unreacted starting materials, by-products from side reactions, or residual solvents.[2] For instance, if prepared from 7-methoxy-1-tetralone, residual starting material or intermediates from that synthesis could be present.[3]

Q4: How can I improve the purity of my final product?

A4: To improve purity, ensure slow crystal growth, as this allows for the formation of a more ordered crystal lattice that excludes impurities.[4] Washing the collected crystals with a small amount of ice-cold solvent is also crucial. If impurities persist, a second recrystallization or an alternative purification method like column chromatography may be required.

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is expected to be a solid, likely crystalline, and pale yellow to white in color.[5] A significant deviation from this, such as a dark color or an oily consistency, indicates the presence of impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with solvents in which the compound was not soluble at room temperature. A suitable solvent will dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Continue to draw air through the funnel to partially dry the crystals.

6. Drying:

  • Transfer the crystals to a watch glass or drying dish.

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Visualizations

Caption: Recrystallization workflow for this compound.

Troubleshooting start Recrystallization Issue? oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol_reheat_add_solvent Reheat, add more solvent, cool slowly. oiling_out->sol_reheat_add_solvent Yes impure_product Product Impure? low_yield->impure_product No sol_use_less_solvent Use minimum hot solvent. low_yield->sol_use_less_solvent Yes sol_cool_slower Cool solution slower. impure_product->sol_cool_slower Yes end Successful Purification impure_product->end No sol_reheat_add_solvent->low_yield sol_change_solvent Change solvent or use solvent pair. sol_ensure_complete_cooling Ensure complete cooling in ice bath. sol_use_less_solvent->sol_ensure_complete_cooling sol_ensure_complete_cooling->impure_product sol_rewash_crystals Re-wash crystals with ice-cold solvent. sol_cool_slower->sol_rewash_crystals sol_second_recrystallization Perform a second recrystallization. sol_rewash_crystals->sol_second_recrystallization sol_second_recrystallization->end

Caption: Troubleshooting decision tree for recrystallization.

References

Identifying and removing side products in 4-Methoxy-1-naphthonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1-naphthonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Sandmeyer reaction?

A1: The Sandmeyer reaction, a common route to synthesize this compound from 4-methoxynaphthalen-1-amine, is a radical-nucleophilic aromatic substitution.[1] Due to the nature of the reaction mechanism, several side products can form. The most prevalent of these include:

  • 4-Methoxy-1-naphthol: This phenol is formed when the diazonium salt intermediate reacts with water in the reaction mixture.

  • Unreacted 4-methoxynaphthalen-1-amine: Incomplete diazotization or reaction can leave residual starting material in the crude product.

  • Biaryl compounds: Homocoupling of the aryl radical intermediate can lead to the formation of dimeric naphthalene species.[1]

  • Azodyes: The diazonium salt can couple with activated aromatic compounds, if present, to form colored azo compounds.

Q2: My crude product is a dark, oily substance. How can I purify it to obtain a crystalline solid?

A2: A dark, oily crude product often indicates the presence of polymeric materials and colored impurities such as azo dyes. A multi-step purification approach is recommended:

  • Aqueous Work-up: Begin by performing a thorough aqueous work-up. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted basic amine, followed by a wash with a dilute base (e.g., 5% NaOH) to remove the acidic 4-methoxy-1-naphthol. Finally, wash with brine and dry the organic layer over an anhydrous salt like sodium sulfate.

  • Column Chromatography: After the initial work-up, column chromatography is a highly effective method for separating the target nitrile from the remaining non-polar and colored impurities.

  • Recrystallization: The final step to obtain a highly pure, crystalline product is recrystallization from a suitable solvent system.

Q3: What are the recommended solvent systems for column chromatography and recrystallization of this compound?

A3: For column chromatography , a gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) of the crude mixture.

For recrystallization , a mixed solvent system is often successful. A good starting point is a mixture of a solvent in which the compound is soluble (like ethanol or acetone) and a solvent in which it is poorly soluble (like water or hexane). An ethanol/water mixture is a commonly used system for similar aromatic compounds.

Q4: How can I monitor the progress of the purification process?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification. Use a suitable eluent system (e.g., hexane:ethyl acetate) to track the separation of the desired product from impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity at each stage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of this compound Incomplete diazotization of the starting amine.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate acidification.
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation.
Inefficient cyanation reaction.Ensure the copper(I) cyanide is of good quality and that the reaction is allowed to proceed for a sufficient amount of time, often with gentle warming.
Crude product is highly colored (dark red/brown) Formation of azo dye impurities.This can result from the diazonium salt coupling with unreacted amine or other activated aromatic species. Ensure complete diazotization and maintain a low reaction temperature. The colored impurities can often be removed by treatment with activated charcoal during recrystallization or by column chromatography.
Product is contaminated with 4-methoxy-1-naphthol Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture where possible. Perform an alkaline wash (e.g., with 5% NaOH solution) during the work-up to extract the acidic phenol into the aqueous layer.
Product is contaminated with unreacted 4-methoxynaphthalen-1-amine Incomplete diazotization.Perform an acidic wash (e.g., with 1M HCl) during the work-up to extract the basic amine into the aqueous layer.
Difficulty in inducing crystallization The presence of persistent impurities.Ensure the product is sufficiently pure before attempting recrystallization. A final purification by column chromatography may be necessary.
Inappropriate solvent system for recrystallization.Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) is often effective. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. The values are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Purification Stage Purity (by HPLC) Yield Appearance
Crude Product 60-80%~85%Dark oil or semi-solid
After Aqueous Work-up 85-95%~95% of crudeBrown solid
After Column Chromatography >98%80-90% from work-upOff-white to pale yellow solid
After Recrystallization >99.5%85-95% from chromatographyWhite crystalline solid

Experimental Protocols

Key Experiment: Purification of Crude this compound by Flash Column Chromatography

This protocol describes the purification of crude this compound (approximately 1 g) using flash column chromatography.

Materials:

  • Crude this compound (~1 g)

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column (e.g., 40 cm length, 4 cm diameter)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally provides better separation.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with silica gel (slurry packing with the initial eluent is recommended for better packing).

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Column: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent mixture, for example, 95:5 hexane:ethyl acetate.

    • Gradually increase the polarity of the eluent. A typical gradient might be from 95:5 to 80:20 hexane:ethyl acetate. The optimal gradient should be determined based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Analysis and Product Recovery: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow start Start Synthesis reaction Sandmeyer Reaction: 4-Methoxynaphthalen-1-amine -> Diazonium Salt -> this compound start->reaction crude_product Crude Product Analysis reaction->crude_product low_yield Issue: Low Yield crude_product->low_yield Yield < Expected impurities Issue: Presence of Impurities crude_product->impurities Purity < Expected pure_product Pure this compound crude_product->pure_product Yield & Purity OK check_diazotization Check Diazotization Conditions: - Temperature (0-5 °C) - NaNO2 stoichiometry - Acidity low_yield->check_diazotization check_cyanation Check Cyanation Step: - CuCN quality - Reaction time/temperature low_yield->check_cyanation workup Aqueous Work-up: - Acid wash (removes amine) - Base wash (removes phenol) impurities->workup check_diazotization->reaction Optimize check_cyanation->reaction Optimize chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization recrystallization->pure_product end End pure_product->end

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Logical Relationship of Side Products and Purification Steps

Purification_Strategy cluster_final Final Product crude Crude Product 4-Methoxynaphthalen-1-amine 4-Methoxy-1-naphthol This compound Biaryl Impurities acid_wash Acid Wash (e.g., 1M HCl) crude:amine->acid_wash base_wash Base Wash (e.g., 5% NaOH) crude:phenol->base_wash column Column Chromatography crude:biaryl->column pure_product Pure This compound removed_amine Removed: 4-Methoxynaphthalen-1-amine acid_wash->removed_amine removed_phenol Removed: 4-Methoxy-1-naphthol base_wash->removed_phenol removed_biaryl Removed: Biaryl Impurities column->removed_biaryl

Caption: Logical relationship between side products and their removal during the purification process.

References

Technical Support Center: Optimizing Photocycloaddition of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the photocycloaddition of 4-methoxy-1-naphthonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the photocycloaddition of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient light absorption by the reactants.- Ensure the emission spectrum of your light source overlaps with the absorption spectrum of this compound or the sensitizer. - Consider using a sensitizer if direct excitation is inefficient.[1]
Inappropriate solvent selection.- The polarity of the solvent can significantly influence the reaction.[2][3] Experiment with a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, benzene).
Presence of oxygen.- Oxygen can quench the excited triplet state. Degas the solvent thoroughly before starting the reaction by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
Incorrect wavelength of light.- Using a wavelength that is too high in energy can lead to photodegradation. Conversely, a wavelength with insufficient energy will not promote the desired excitation. Consult the UV-Vis absorption spectrum of your starting material and sensitizer to select an appropriate wavelength.
Low concentration of reactants.- Bimolecular reactions like photocycloaddition are concentration-dependent. Try increasing the concentration of the reactants.
Formation of Side Products/Polymerization Photodegradation of starting material or product.- Reduce the irradiation time. - Use a filter to block out high-energy UV light. - Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time.
Undesired thermal reactions.- Ensure the reaction temperature is controlled. Use a cooling system if necessary, as photochemical reactors can generate significant heat.
Reactant instability.- Ensure the purity of your this compound and the alkene. Impurities can sometimes lead to side reactions.
Poor Regio- or Stereoselectivity Solvent effects.- The polarity of the solvent can influence the regioselectivity of the cycloaddition.[4] Test different solvents to find the optimal balance for your desired isomer.
Use of a sensitizer.- The choice of sensitizer can sometimes influence the stereochemical outcome of the reaction. Experiment with different triplet sensitizers.
Reaction Does Not Go to Completion Photostationary state reached.- The product itself might absorb light at the irradiation wavelength and undergo a reverse reaction. If possible, choose a wavelength where the product has minimal absorbance.
Insufficient irradiation time.- Monitor the reaction over a longer period. Some photocycloadditions can be slow.
Light source intensity is too low.- Ensure your lamp is functioning correctly and is of sufficient power for the scale of your reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for the photocycloaddition of this compound?

A1: The choice of solvent is critical and can affect reaction efficiency and selectivity.[2][3] Start with a relatively non-polar, aprotic solvent like dichloromethane or acetonitrile. It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific alkene substrate. The solvent should be transparent at the wavelength of irradiation and should not react with the starting materials or products.

Q2: Do I need to use a sensitizer for this reaction? If so, how do I select one?

A2: While direct irradiation might be possible, using a triplet sensitizer is often more efficient for [2+2] photocycloadditions. A good sensitizer should absorb light at a wavelength where the reactants do not absorb strongly and have a triplet energy that is higher than that of this compound. Benzophenone and acetophenone are common triplet sensitizers. The selection of a sensitizer can also be influenced by the desired stereochemical outcome.[1]

Q3: What type of light source is recommended for this reaction?

A3: A medium-pressure mercury lamp is a common choice for photochemical reactions as it provides a broad spectrum of UV light. To achieve better selectivity and avoid photodegradation, it is recommended to use a filter to isolate a specific wavelength range. LED light sources with specific wavelength outputs are also an excellent and increasingly popular option due to their narrow emission spectra and energy efficiency.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] This will help you determine the optimal irradiation time and identify the formation of any side products.

Q5: What are the common side reactions to look out for?

A5: Common side reactions include photodimerization of the starting materials, polymerization of the alkene, and photodegradation of the product or starting materials.[8] Careful control of reaction parameters such as wavelength, irradiation time, and concentration can help minimize these unwanted reactions.

Experimental Protocols

Below is a general experimental protocol for the photocycloaddition of this compound with an alkene. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound[9][10]

  • Alkene

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Sensitizer (optional, e.g., benzophenone)

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter) and a cooling system.

Procedure:

  • Preparation of the Reaction Mixture: In a quartz or Pyrex reaction vessel suitable for your photoreactor, dissolve this compound (1 equivalent) and the alkene (1-5 equivalents) in the chosen anhydrous solvent. If using a sensitizer, add it at this stage (typically 0.1-0.3 equivalents). The concentration of this compound is typically in the range of 0.01-0.1 M.

  • Degassing: Degas the solution for at least 30 minutes by bubbling a gentle stream of inert gas through it. This is crucial to remove dissolved oxygen which can quench the excited state.

  • Irradiation: Place the reaction vessel in the photochemical reactor and start the irradiation with the selected light source. Maintain a constant temperature using the cooling system, typically between 0 °C and room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or NMR as described in the FAQs.

  • Work-up: Once the reaction has reached completion (or the optimal conversion), stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[11]

Data Presentation

The following table provides a template for recording and comparing quantitative data from your optimization experiments.

Entry Alkene (equiv.) Sensitizer (equiv.) Solvent Irradiation Time (h) Conversion (%) Yield (%) Regioisomeric Ratio
1
2
3
...

Visualizations

Experimental Workflow

experimental_workflow prep 1. Prepare Reaction Mixture (this compound, Alkene, Solvent, Sensitizer) degas 2. Degas with Inert Gas prep->degas irradiate 3. Irradiate in Photoreactor (Controlled Temperature) degas->irradiate monitor 4. Monitor Progress (TLC, GC-MS, NMR) irradiate->monitor monitor->irradiate Continue Irradiation workup 5. Solvent Removal monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: A generalized workflow for the photocycloaddition of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield problem Low or No Product Yield cause1 Inefficient Photon Absorption problem->cause1 cause2 Quenching of Excited State problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 cause4 Photodegradation problem->cause4 solution1a Check Lamp Spectrum cause1->solution1a solution1b Use a Sensitizer cause1->solution1b solution2a Degas Solvent Thoroughly cause2->solution2a solution3a Screen Solvents cause3->solution3a solution3b Vary Concentrations cause3->solution3b solution4a Reduce Irradiation Time cause4->solution4a solution4b Use Wavelength Filter cause4->solution4b

Caption: Troubleshooting logic for addressing low product yield in photocycloaddition reactions.

References

How to avoid degradation of 4-Methoxy-1-naphthonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Methoxy-1-naphthonitrile, with a focus on preventing its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Side reactions: Formation of byproducts due to suboptimal reaction conditions.Optimize reaction conditions such as temperature, solvent, and catalyst concentration. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Degradation of starting material or product: Presence of water or oxygen, or exposure to high temperatures.Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas. Avoid excessive heating.
Product Discoloration (Yellow to Brown Solid) Oxidation: The naphthalene ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air.Conduct the reaction and purification steps under an inert atmosphere. Use degassed solvents. Consider adding an antioxidant, although compatibility with the reaction chemistry must be verified.
Impurities from starting materials: Colored impurities in the starting materials can be carried through the synthesis.Ensure the purity of all starting materials before use. Recrystallize or distill starting materials if necessary.
Presence of 4-Hydroxy-1-naphthonitrile Impurity Hydrolysis of the methoxy group: This can be catalyzed by acidic or basic conditions, particularly in the presence of water.Maintain neutral or slightly acidic/basic conditions as required by the specific synthetic step, avoiding strong acids or bases. Use anhydrous conditions.
Formation of Naphthalenone Derivatives Oxidation of the naphthalene ring: Strong oxidizing agents or prolonged exposure to air can lead to the formation of quinone-type byproducts.Avoid strong oxidizing agents unless they are a controlled part of the reaction sequence. Minimize exposure of the reaction mixture and product to air.
Difficulty in Product Purification Similar polarity of product and impurities: Co-elution during column chromatography can make separation challenging.Optimize the solvent system for column chromatography. Consider using a different stationary phase. Recrystallization from a suitable solvent system can be an effective purification method. A patent for a similar compound, (7-methoxy-1-naphthyl)acetonitrile, suggests purification by passing the crude product over a pad of silica gel with heptane as the eluant, followed by recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their potential pitfalls?

A1: Two common synthetic approaches are the Sandmeyer reaction starting from 4-methoxy-1-naphthylamine and the cyanation of a 4-methoxy-1-halonaphthalene.

  • Sandmeyer Reaction: This involves the diazotization of 4-methoxy-1-naphthylamine followed by reaction with a cyanide salt, typically copper(I) cyanide.

    • Potential Pitfalls: Diazonium salts can be unstable and may decompose, especially at elevated temperatures. Incomplete diazotization or side reactions of the diazonium salt can lead to impurities. The reaction should be carried out at low temperatures (0-5 °C).

  • Cyanation of 4-Methoxy-1-halonaphthalene: This involves the reaction of a halo-substituted precursor (e.g., 1-bromo-4-methoxynaphthalene) with a cyanide source, often catalyzed by a copper or palladium complex.

    • Potential Pitfalls: The reactivity of the halide is crucial (I > Br > Cl). Incomplete reaction can leave starting material that is difficult to separate. High temperatures may be required, which can increase the risk of degradation.

Q2: How can I minimize the hydrolysis of the methoxy group during synthesis?

A2: Hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway, often catalyzed by acid or base in the presence of water. To minimize this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.

  • Control pH: Avoid strongly acidic or basic conditions during the reaction and work-up steps. If an acid or base is required, use it in stoichiometric amounts and neutralize the reaction mixture promptly during work-up.

  • Low Temperature: Perform reactions at the lowest effective temperature to reduce the rate of hydrolysis.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: To ensure the long-term stability of this compound:

  • Store under an inert atmosphere: Keep the compound in a tightly sealed container under nitrogen or argon to prevent oxidation.

  • Protect from light: Store in an amber vial or in a dark place, as light can promote degradation.

  • Keep cool and dry: Store at a low temperature (refrigeration is recommended) and in a desiccator to minimize thermal degradation and hydrolysis.

Q4: What analytical techniques are suitable for monitoring the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques.

  • HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) can be used to separate the product from non-volatile impurities.

  • GC-MS: This technique is useful for identifying volatile impurities and byproducts.

A hypothetical comparison of these techniques for a related compound is presented below.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Column C18, C8DB-5, HP-1
Mobile/Carrier Gas Acetonitrile/WaterHelium, Hydrogen
Detector UV-Vis, DAD, MSMass Spectrometer
Best for Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Impurity Detection Good for a wide range of polar and non-polar impuritiesExcellent for volatile organic impurities

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Illustrative)

This protocol is a general representation of a Sandmeyer reaction and should be adapted and optimized for the specific substrate.

  • Diazotization:

    • In a three-necked flask equipped with a stirrer and thermometer, suspend 4-methoxy-1-naphthylamine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Material Starting Material Diazotization Diazotization Starting Material->Diazotization Cyanation Cyanation Diazotization->Cyanation Crude Product Crude Product Cyanation->Crude Product Extraction Extraction Crude Product->Extraction Chromatography Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Degradation_Pathways This compound This compound 4-Hydroxy-1-naphthonitrile 4-Hydroxy-1-naphthonitrile This compound->4-Hydroxy-1-naphthonitrile Hydrolysis (H₂O, H⁺/OH⁻) Naphthalenone Derivatives Naphthalenone Derivatives This compound->Naphthalenone Derivatives Oxidation ([O])

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methoxynaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methoxynaphthalene-1-carbonitrile. The following information is intended to facilitate the successful scale-up of this synthesis by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-methoxynaphthalene-1-carbonitrile?

A1: The most prevalent and industrially scalable method is the Sandmeyer reaction.[1][2] This involves the diazotization of the precursor, 4-methoxy-1-naphthylamine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The two main hazards are the handling of diazonium salts and cyanide compounds. Aryl diazonium salts can be explosive when isolated in a dry state and are sensitive to shock and heat.[5][6] Therefore, they should always be prepared and used in a cooled solution without isolation.[7] Cyanide salts and their solutions are highly toxic and must be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE) and established emergency procedures.[8]

Q3: How can I monitor the completion of the diazotization step?

A3: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper; a blue color indicates the presence of nitrous acid, signifying that the starting amine has been fully consumed.[5][8]

Q4: What are the common impurities or byproducts in this synthesis, and how can they be removed?

A4: Common impurities include unreacted 4-methoxy-1-naphthylamine, 4-methoxy-1-naphthol formed from the reaction of the diazonium salt with water, and biaryl compounds resulting from radical side reactions.[2] Purification can be achieved through a basic wash to remove the phenolic byproduct, followed by recrystallization or column chromatography to isolate the desired nitrile.[9][10]

Q5: Can I use a copper(II) salt instead of a copper(I) salt for the cyanation step?

A5: While some variations of the Sandmeyer reaction have been reported with other transition metal salts, including copper(II), the classic and most reliable method for cyanation employs a copper(I) salt, typically copper(I) cyanide, as the active catalyst.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Final Product Incomplete diazotization: The starting amine has not been fully converted to the diazonium salt.Ensure the reaction temperature is maintained between 0-5 °C. Use a stoichiometric excess of sodium nitrite and test for its presence with starch-iodide paper to confirm complete reaction.[5][8]
Premature decomposition of the diazonium salt: The diazonium salt is unstable at higher temperatures.Strictly maintain the temperature of the diazotization and the diazonium salt solution below 5 °C until it is added to the cyanide solution.[5]
Ineffective cyanation: The copper(I) cyanide may be of poor quality or the reaction conditions are not optimal.Use freshly prepared or high-quality copper(I) cyanide. Ensure the cyanation reaction is allowed to proceed to completion, which may require gentle warming after the addition of the diazonium salt.[9]
Formation of a Dark, Tarry Substance Decomposition of the diazonium salt: This is often due to elevated temperatures or the presence of impurities.Maintain rigorous temperature control throughout the process. Ensure all glassware is clean and reagents are of high purity.
Incorrect pH: The stability of the diazonium salt is pH-dependent.Ensure a sufficiently acidic medium during diazotization to prevent the formation of diazoamino compounds.
Product is Contaminated with 4-Methoxy-1-naphthol Reaction of the diazonium salt with water: This is a common side reaction, especially if the cyanation is slow or incomplete.Add the diazonium salt solution to the copper(I) cyanide solution promptly after its formation. Ensure efficient stirring and appropriate temperature for the cyanation step to favor the desired reaction.
Difficult Purification Presence of multiple byproducts: In addition to the naphthol, biaryl compounds or other colored impurities may be present.For purification, first perform a basic wash to remove acidic impurities like the naphthol. Follow this with column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the pure product.[9]

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-1-nitronaphthalene

This step involves the nitration of 1-methoxynaphthalene.

  • Materials: 1-methoxynaphthalene, nitric acid, sulfuric acid, acetic acid.

  • Procedure:

    • Dissolve 1-methoxynaphthalene in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and water.

    • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry the crude product.

    • Recrystallize the crude 4-methoxy-1-nitronaphthalene from ethanol.

Step 2: Synthesis of 4-Methoxy-1-naphthylamine

This step involves the reduction of the nitro group to an amine.

  • Materials: 4-methoxy-1-nitronaphthalene, tin(II) chloride or iron powder, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Suspend 4-methoxy-1-nitronaphthalene in ethanol.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid to the suspension.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the crude amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methoxy-1-naphthylamine.

    • The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 4-Methoxynaphthalene-1-carbonitrile (Sandmeyer Reaction)
  • Materials: 4-methoxy-1-naphthylamine, sodium nitrite, hydrochloric acid, copper(I) cyanide, sodium cyanide.

  • Procedure:

    • Diazotization:

      • Suspend 4-methoxy-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.

      • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

      • After the addition, stir the mixture for an additional 30 minutes at 0-5 °C. Check for complete diazotization using starch-iodide paper.[5][8]

      • Quench any excess nitrous acid with a small amount of sulfamic acid or urea.[9]

    • Cyanation:

      • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

      • Cool this solution in an ice bath.

      • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution.

      • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.[9]

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

      • Wash the organic layer with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and then brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 4-Methoxynaphthalene-1-carbonitrile

Step Key Reagents Temperature Typical Reaction Time Typical Yield
Nitration 1-methoxynaphthalene, HNO₃, H₂SO₄0-10 °C1-2 hours70-80%
Reduction 4-methoxy-1-nitronaphthalene, SnCl₂/HClReflux2-3 hours80-90%
Diazotization 4-methoxy-1-naphthylamine, NaNO₂, HCl0-5 °C30 minutesIn situ
Cyanation Diazonium salt, CuCN, NaCN0-60 °C1-2 hours60-75%

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification 1_Methoxynaphthalene 1_Methoxynaphthalene Nitration Nitration 1_Methoxynaphthalene->Nitration 4_Methoxy_1_nitronaphthalene 4_Methoxy_1_nitronaphthalene Nitration->4_Methoxy_1_nitronaphthalene Reduction Reduction 4_Methoxy_1_nitronaphthalene->Reduction 4_Methoxy_1_naphthylamine 4_Methoxy_1_naphthylamine Reduction->4_Methoxy_1_naphthylamine Diazotization Diazotization 4_Methoxy_1_naphthylamine->Diazotization Diazonium_Salt Diazonium Salt (in situ) Diazotization->Diazonium_Salt Cyanation Cyanation Diazonium_Salt->Cyanation Crude_Product Crude 4-Methoxynaphthalene- 1-carbonitrile Cyanation->Crude_Product Workup Workup Crude_Product->Workup Purification_Step Chromatography/ Recrystallization Workup->Purification_Step Final_Product Pure 4-Methoxynaphthalene- 1-carbonitrile Purification_Step->Final_Product

Caption: Synthetic workflow for 4-methoxynaphthalene-1-carbonitrile.

troubleshooting_guide Start Low Yield? Check_Diazotization Check for complete diazotization (starch-iodide paper) Start->Check_Diazotization Incomplete_Diazo Incomplete Check_Diazotization->Incomplete_Diazo Negative test Complete_Diazo Complete Check_Diazotization->Complete_Diazo Positive test Optimize_Diazo Optimize diazotization: - Ensure temp is 0-5 °C - Use stoichiometric NaNO₂ Incomplete_Diazo->Optimize_Diazo Check_Temp_Control Review temperature control during reaction Complete_Diazo->Check_Temp_Control High_Temp Temperature Spikes Noted Check_Temp_Control->High_Temp Yes Good_Temp Temperature Stable Check_Temp_Control->Good_Temp No Improve_Cooling Improve cooling efficiency and slow reagent addition High_Temp->Improve_Cooling Check_Byproducts Analyze crude for byproducts (e.g., 4-methoxy-1-naphthol) Good_Temp->Check_Byproducts Phenol_Present Phenol Detected Check_Byproducts->Phenol_Present Yes Optimize_Cyanation Optimize cyanation step: - Prompt addition of diazonium salt - Ensure efficient stirring Phenol_Present->Optimize_Cyanation

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Analysis of 4-Methoxy-1-naphthonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Methoxy-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: What are the most common causes of peak tailing for this compound in HPLC?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in HPLC, especially with aromatic compounds like this compound.[1] The primary causes are a mix of chemical interactions and issues within the HPLC system.[1]

  • Chemical Causes:

    • Secondary Silanol Interactions: The nitrile group and aromatic nature of this compound can lead to interactions with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1]

    • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak distortion and tailing.[1][2]

  • Physical and Instrumental Effects:

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][4]

    • Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shape.[4]

    • Extra-Column Volume: Excessive tubing length or width between the injector, column, and detector can cause peak broadening and tailing.[2]

    • Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, distorting the peak shape.[3]

Q2: My this compound peak is showing significant tailing. How can I diagnose and fix this?

Peak tailing for this compound often points to secondary interactions with the column's stationary phase or other system issues. Here is a step-by-step guide to troubleshoot this problem:

  • Step 1: Check for Column Overload. Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading your column. To fix this, either dilute your sample or reduce the injection volume.[3]

  • Step 2: Evaluate the Mobile Phase.

    • pH Adjustment: The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve the peak shape of polar, ionizable compounds by suppressing their ionization.[5] Ensure your mobile phase contains an appropriate acidifier, typically 0.1% formic acid for Mass-Spec compatibility or phosphoric acid for UV detection.[5][6]

    • Fresh Preparation: Prepare fresh mobile phase to rule out degradation or contamination.[7]

  • Step 3: Assess the Column's Condition.

    • Guard Column: If you are using a guard column, replace it with a new one.[7]

    • Column Flushing: If you suspect a blocked frit, try back-flushing the column (disconnect it from the detector and flush to waste), if the manufacturer's instructions permit.[1]

    • Column Replacement: If the above steps do not resolve the issue, the analytical column itself may be compromised and should be replaced.[4]

  • Step 4: Minimize Extra-Column Volume. Inspect all tubing between the injector and the column, and between the column and the detector. Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[2]

Q3: I am observing poor resolution between my this compound peak and an impurity. What can I do?

Poor resolution can be addressed by optimizing your chromatographic conditions.

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of compounds with different polarities.[8] A typical gradient might start with a lower percentage of organic solvent and gradually increase.

    • Solvent Choice: Acetonitrile often provides better resolution and lower backpressure compared to methanol.[8] Consider switching your organic solvent if you are using methanol.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[9]

  • Change the Column:

    • Particle Size/Length: Using a column with a smaller particle size or a longer column can enhance efficiency and improve resolution.[2]

    • Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry.

Q4: My results for this compound quantification are not reproducible. What could be the cause?

Poor reproducibility can stem from several sources, including matrix effects and system instability.

  • Matrix Effects: The sample matrix can enhance or suppress the analyte's signal, leading to inaccurate and irreproducible results.[10][11] This is particularly relevant when analyzing samples from complex matrices like biological fluids or plant extracts.

    • Assessment: To assess matrix effects, you can compare the response of the analyte in a pure solvent to its response in an extracted blank matrix spiked with the analyte.[10]

    • Mitigation: Employing effective sample preparation techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[12]

  • System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting your analytical run. This can take at least 30 minutes.[5]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variable results. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[5]

  • Column Temperature: Maintaining a constant column temperature using a column oven can improve the reproducibility of retention times.[5]

Data Presentation

The following tables summarize key parameters for the HPLC analysis of this compound.

Table 1: Recommended HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water
Acidifier Formic Acid (LC-MS grade) or Phosphoric Acid

Table 2: Optimized HPLC Method Parameters

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary), with DAD scanning from 200-400 nm

Experimental Protocols

This section provides a detailed methodology for a standard HPLC analysis of this compound.

1. Reagent and Sample Preparation

  • Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.[5]

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.[5]

  • Sample Solution: Accurately weigh approximately 10 mg of this compound. Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution. Vortex the solution until the sample is completely dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System Setup and Operation

  • System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.[5]

  • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[5]

  • Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 2. Include a blank injection (mobile phase mixture) before and after the sample injections to ensure there is no carryover.[5]

  • Sample Injection: Place the sample vial in the autosampler and start the sequence.[5]

3. Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time. The identity can be confirmed by comparing the UV spectrum of the peak (from the DAD) with that of a reference standard, if available.

  • Purity Calculation: The purity of the sample can be determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Poor Peak Shape Observed (e.g., Tailing) check_overload Check for Column Overload (Inject Diluted Sample) start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes reduce_load Dilute Sample or Reduce Injection Volume overload_yes->reduce_load Yes evaluate_mp Evaluate Mobile Phase overload_yes->evaluate_mp No end_good Problem Resolved reduce_load->end_good mp_ok Is Mobile Phase Fresh and Acidified? evaluate_mp->mp_ok prepare_mp Prepare Fresh, Acidified Mobile Phase mp_ok->prepare_mp No assess_column Assess Column Condition mp_ok->assess_column Yes prepare_mp->assess_column replace_guard Replace Guard Column assess_column->replace_guard backflush Back-flush Analytical Column replace_guard->backflush replace_column Replace Analytical Column backflush->replace_column replace_column->end_good

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

HPLC_Experimental_Workflow prep 1. Preparation mp_prep Prepare Mobile Phases (Aqueous & Organic) prep->mp_prep sample_prep Prepare Sample Solution (Dissolve & Filter) mp_prep->sample_prep setup 2. System Setup prime Prime HPLC System setup->prime equilibrate Equilibrate Column prime->equilibrate sequence Set Up Injection Sequence equilibrate->sequence analysis 3. Analysis inject Inject Sample analysis->inject acquire Acquire Data inject->acquire data_proc 4. Data Processing integrate Integrate Peaks data_proc->integrate report Generate Report (Purity, etc.) integrate->report

Caption: Experimental workflow for HPLC analysis.

References

4-Methoxy-1-naphthonitrile synthesis catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 4-methoxy-1-naphthonitrile, a key intermediate in various research and development applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges related to catalyst deactivation and regeneration in the palladium-catalyzed cyanation of 4-methoxy-1-naphthyl halides and triflates.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

  • Answer: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:

    • Inactive Catalyst: The palladium catalyst, especially if it's a Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh or properly stored catalyst. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is occurring.

    • Poor Quality Reagents: The purity of the starting material (4-methoxy-1-bromonaphthalene or triflate), cyanide source, and solvent is crucial. Impurities can poison the catalyst. Use anhydrous solvents and high-purity reagents.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some palladium-catalyzed cyanations can be performed at temperatures as low as room temperature to 40°C, which can minimize side reactions.[1][2]

    • Inefficient Ligand: The choice of phosphine ligand is critical. The steric and electronic properties of the ligand influence the stability and activity of the catalyst. For electron-rich aryl halides, a more electron-rich and bulky ligand may be required.

    • Presence of Oxygen or Moisture: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and hydrolysis of the cyanide source.[3][4][5]

Issue 2: Catalyst Deactivation

  • Question: I observe the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is causing this catalyst deactivation?

  • Answer: The formation of palladium black is a clear indicator of catalyst deactivation through aggregation. The primary causes of deactivation in palladium-catalyzed cyanation reactions are:

    • Cyanide Poisoning: Excess cyanide in the reaction mixture is a major cause of catalyst deactivation.[6] Cyanide can coordinate strongly to the palladium center at all stages of the catalytic cycle, forming inactive palladium-cyanide complexes such as [(CN)4Pd]2- and [(CN)3PdAr]2-.[3][4][5]

    • Moisture: The presence of water can lead to the hydrolysis of the cyanide source, generating hydrogen cyanide (HCN).[3][4][5] HCN is highly reactive towards Pd(0) and can lead to the formation of inactive hydride complexes like [(CN)3PdH]2-.[3][4][5]

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

Issue 3: Formation of Side Products

  • Question: My crude product analysis shows significant impurities. What are the likely side products and how can I minimize their formation?

  • Answer: Common side products in the cyanation of aryl halides include:

    • Hydrolysis Products: If there is residual water in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide (4-methoxy-1-naphthamide) or carboxylic acid (4-methoxy-1-naphthoic acid). Ensuring anhydrous conditions is key to minimizing this.

    • Dehalogenation: The starting aryl halide can undergo hydrodehalogenation, replacing the halide with a hydrogen atom to form 1-methoxynaphthalene.

    • Homo-coupling: The starting aryl halide can couple with itself to form a biaryl impurity.

To minimize side products, optimize the reaction conditions (temperature, reaction time) and ensure the use of high-purity, anhydrous reagents and solvents.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound. What is a reliable purification method?

  • Answer: The most common and effective method for purifying this compound is column chromatography on silica gel.[3] A gradient elution system using a mixture of hexane and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. For specific guidance on setting up and running a column, please refer to the experimental protocol section. An HPLC method has also been described for the analysis and purification of this compound.[7]

Frequently Asked Questions (FAQs)

  • What is the recommended catalyst for the synthesis of this compound?

    • Palladium catalysts are most commonly used. Both homogeneous catalysts like Pd(OAc)2 or Pd2(dba)3 with a suitable phosphine ligand (e.g., XPhos, dppf) and heterogeneous catalysts like Pd/C have been shown to be effective for the cyanation of aryl halides.[8][9] The choice of ligand is crucial and should be optimized for the specific substrate.

  • Which cyanide source is the safest and most effective?

    • While traditional cyanide sources like KCN and NaCN are effective, they are highly toxic. Less toxic alternatives such as zinc cyanide (Zn(CN)2) and potassium ferrocyanide (K4[Fe(CN)6]) are now commonly used.[4][6][8] K4[Fe(CN)6] is particularly advantageous as it is a non-toxic food additive.[10]

  • What are the optimal reaction conditions?

    • Optimal conditions are substrate-dependent. However, modern catalytic systems can achieve good to excellent yields at relatively mild temperatures (room temperature to 70°C).[1][4] Common solvents include DMF, DMAc, and aqueous mixtures with THF or dioxane.[2][10]

  • How can I monitor the reaction progress?

    • Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material (4-methoxy-1-bromonaphthalene) and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

  • Is it possible to regenerate and reuse the palladium catalyst?

    • Yes, catalyst regeneration and recycling are key aspects of sustainable chemistry. Heterogeneous catalysts like Pd/C can be recovered by simple filtration and potentially reused.[8] For homogeneous catalysts, methods like organic solvent nanofiltration are being explored for catalyst recovery and reuse.[11] The addition of reactivating agents like zinc formate dihydrate has been shown to be effective for Pd/C catalysts.[8]

  • What are the critical safety precautions when working with cyanide sources?

    • All manipulations involving cyanide salts should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the cyanide source comes into contact with acid. Have an emergency plan and appropriate cyanide antidote kit available.

Data Presentation

The following tables provide a summary of quantitative data for the palladium-catalyzed cyanation of aryl halides. Note: Data for the specific synthesis of this compound is limited in the literature; therefore, the following tables present representative data from similar reactions to provide a comparative overview.

Table 1: Comparison of Catalytic Systems for the Cyanation of Aryl Halides

Catalyst PrecursorLigandCyanide SourceCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Pd(OAc)2CM-phosK4[Fe(CN)6]1MeCN/H2O70up to 96[4]
Palladacycle P1-K4[Fe(CN)6]0.2Dioxane/H2O10097[6]
Pd/CdppfZn(CN)22DMAc110up to 98[8]
Pd(OAc)2noneK4[Fe(CN)6]0.1DMAc12083-96[10]
Palladacycle P1-Zn(CN)22-5THF/H2Ort - 40up to 99[1][2]

Table 2: Common Palladium Catalyst Deactivation Pathways in Cyanation Reactions

Deactivation PathwayCauseConsequenceMitigation StrategyReference
Cyanide Poisoning Excess soluble cyanideFormation of inactive Pd(CN)x complexesUse of sparingly soluble or slow-release cyanide sources (e.g., K4[Fe(CN)6]), controlled addition of cyanide.[3][4][5][6]
HCN Formation Presence of moistureReaction of Pd(0) with HCN to form inactive hydride complexesUse of anhydrous reagents and solvents; perform reaction under an inert atmosphere.[3][4][5]
Palladium Agglomeration High temperature, ligand degradationFormation of inactive palladium blackUse of robust ligands, lower reaction temperatures, or supported catalysts (e.g., Pd/C).[12]
Ligand Degradation High temperature, oxidative conditionsLoss of active catalytic speciesUse of thermally stable ligands, inert atmosphere.[12]

Table 3: Overview of Catalyst Regeneration Strategies

Catalyst TypeRegeneration MethodDescriptionGeneral EfficacyReference
Heterogeneous (e.g., Pd/C) Filtration and WashingSimple recovery of the solid catalyst by filtration, followed by washing with solvent to remove adsorbed species.Moderate to high, depending on the level of irreversible poisoning.[8]
Heterogeneous (e.g., Pd/C) Treatment with Reactivating AgentAddition of a reagent like zinc formate dihydrate to reduce oxidized palladium species back to the active Pd(0) state.Reported to be effective in restoring activity.[8]
Homogeneous Organic Solvent Nanofiltration (OSN)Use of a membrane to separate the larger catalyst complex from the smaller product molecules.High recovery and reuse potential demonstrated for some systems.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methoxy-1-bromonaphthalene

This is a general protocol adapted from literature procedures for the palladium-catalyzed cyanation of aryl bromides. Optimization may be required.

Materials:

  • 4-Methoxy-1-bromonaphthalene

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxy-1-bromonaphthalene (1.0 mmol), K4[Fe(CN)6]·3H2O (0.5 mmol), Na2CO3 (2.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: The reaction mixture is heated to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: General Procedure for the Regeneration of a Deactivated Pd/C Catalyst

This protocol is a general guideline and may require optimization based on the specific deactivation cause.

  • Recovery: After the reaction, the heterogeneous Pd/C catalyst is recovered from the reaction mixture by filtration.

  • Washing: The recovered catalyst is washed thoroughly with the reaction solvent and then with a low-boiling solvent like acetone to remove adsorbed organic species.

  • Drying: The washed catalyst is dried under vacuum.

  • Reactivation (if necessary): For deactivation due to oxidation, a reactivation step can be performed. The dried catalyst can be suspended in a solvent like DMAc, and a reducing agent such as zinc formate dihydrate (e.g., 10 mol% relative to the substrate in the original reaction) can be added. The mixture is heated (e.g., to 110°C) for a short period, then cooled, filtered, washed, and dried.[8]

  • The regenerated catalyst can then be reused in a subsequent reaction. The activity of the regenerated catalyst should be compared to that of the fresh catalyst to determine the efficiency of the regeneration process.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts in the synthesis of this compound.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (M-CN) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-CN Ar-Pd(II)(L2)-CN Transmetalation->Ar-Pd(II)-CN Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN Ar-CN (Product) Reductive_Elimination->Ar-CN G Active_Catalyst Active Pd(0) Catalyst Inactive_Complexes Inactive Pd-CN Complexes ([(CN)4Pd]2-, [(CN)3PdAr]2-) Active_Catalyst->Inactive_Complexes Poisoning Inactive_Hydride Inactive Pd-Hydride Complex ([(CN)3PdH]2-) Active_Catalyst->Inactive_Hydride Reacts with Excess_CN Excess Cyanide (CN-) Excess_CN->Inactive_Complexes Moisture Moisture (H2O) HCN Hydrogen Cyanide (HCN) Moisture->HCN Hydrolysis of CN- source HCN->Inactive_Hydride G Start Start Synthesis Synthesis of This compound Start->Synthesis Filtration Catalyst Recovery (Filtration for Pd/C) Synthesis->Filtration Product_Purification Product Purification Filtration->Product_Purification Catalyst_Regeneration Catalyst Regeneration (e.g., washing, reactivation) Filtration->Catalyst_Regeneration Pure_Product Pure Product Product_Purification->Pure_Product Reuse Reuse Catalyst Catalyst_Regeneration->Reuse Reuse->Synthesis G Low_Yield Low Yield? Check_Catalyst Check Catalyst Activity and Loading Low_Yield->Check_Catalyst Check_Reagents Verify Purity of Reagents and Solvents Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Check_Conditions TLC_Analysis Analyze Crude Mixture by TLC/GC Check_Conditions->TLC_Analysis Side_Products Side Products Present? TLC_Analysis->Side_Products Optimize Optimize Conditions to Minimize Side Reactions Side_Products->Optimize Yes Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes

References

Technical Support Center: Solvent Optimization for 4-Methoxy-1-naphthonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing reaction rates and troubleshooting common issues, with a specific focus on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the cyanation of a 4-methoxy-1-halonaphthalene precursor. The two most prevalent methods are the Rosenmund-von Braun reaction and palladium-catalyzed cyanation. The Rosenmund-von Braun reaction is a classical method that uses a copper(I) cyanide salt, often in a polar aprotic solvent at elevated temperatures.[1] Palladium-catalyzed cyanation is a more modern approach that offers milder reaction conditions and often broader functional group tolerance.[2]

Q2: Why is solvent selection critical for the synthesis of this compound?

A2: Solvent selection is paramount as it can significantly influence the reaction rate, yield, and side product formation. The solvent's polarity, boiling point, and ability to dissolve reactants and reagents play a crucial role in the reaction kinetics. For instance, in the Rosenmund-von Braun reaction, polar aprotic solvents are generally preferred to facilitate the dissolution of the cyanide salt and the organic substrate.[1]

Q3: Which solvents are generally recommended for the cyanation of 4-methoxy-1-halonaphthalenes?

A3: For the Rosenmund-von Braun reaction, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), nitrobenzene, and pyridine are commonly used.[1] In palladium-catalyzed cyanations, solvents like DMF, N,N-dimethylacetamide (DMAc), and dioxane are frequently employed. Aqueous-organic solvent mixtures, such as dioxane/water, can also be effective, particularly when using water-soluble cyanide sources like K₄[Fe(CN)₆].[2]

Q4: Can microwave irradiation be used to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis can be a highly effective technique for accelerating cyanation reactions. Microwave heating can significantly reduce reaction times and, in some cases, improve yields by promoting rapid and uniform heating of the reaction mixture.[3][4]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants The starting 4-methoxy-1-halonaphthalene or the cyanide salt may not be sufficiently soluble in the chosen solvent at the reaction temperature. Solution: Switch to a more polar aprotic solvent like DMF or DMAc. For palladium-catalyzed reactions, consider a solvent mixture such as dioxane/water to improve the solubility of inorganic cyanide salts.
Incorrect Solvent Polarity The polarity of the solvent can significantly affect the reaction rate. For SNAr-type reactions, polar aprotic solvents are generally favored as they can stabilize the charged intermediates. Solution: Screen a range of solvents with varying polarities. Refer to the data in Table 1 for guidance on solvent effects in a similar system.
Low Reaction Temperature The reaction may require a higher temperature to proceed at an appreciable rate, especially for less reactive starting materials like 1-chloro-4-methoxynaphthalene. Solution: Increase the reaction temperature. If the solvent has a low boiling point, switch to a higher-boiling solvent such as DMF or consider using microwave irradiation.
Catalyst Deactivation (for Pd-catalyzed reactions) The palladium catalyst can be deactivated by excess cyanide ions. Solution: Use a cyanide source with low solubility in the organic solvent or employ a phase-transfer catalyst to control the cyanide concentration in the organic phase. Anhydrous conditions can also be crucial to prevent catalyst deactivation.[2]
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrolysis of the Nitrile Product The presence of water in the reaction mixture, especially at high temperatures and in the presence of acid or base, can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid. Solution: Use anhydrous solvents and reagents. Ensure the reaction setup is properly dried before use.
Formation of Amines (from solvent) In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to the formation of N,N-dimethyl-4-methoxynaphthylamine as a byproduct. Solution: If this side product is observed, consider using a different high-boiling polar aprotic solvent like DMAc or sulfolane. Alternatively, perform the reaction at a lower temperature for a longer duration.
Homocoupling of the Starting Material (for Pd-catalyzed reactions) In palladium-catalyzed reactions, homocoupling of the aryl halide can occur as a side reaction. Solution: Optimize the catalyst, ligand, and reaction conditions. The choice of solvent can also influence the extent of homocoupling.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a cyanation reaction of 1-bromo-4-methoxybenzene, a close structural analog of the precursor to this compound. This data can serve as a valuable guide for solvent selection in your experiments.

Table 1: Effect of Solvent on the Yield of 4-Methoxybenzonitrile in the L-Proline-Promoted Rosenmund-von Braun Reaction [5]

EntrySolventYield (%)
1DMF81
2DioxaneTrace
3TolueneTrace
4AcetonitrileTrace
Reaction Conditions: 1-bromo-4-methoxybenzene (1.0 mmol), CuCN (2.0 mmol), L-proline (1.0 mmol), solvent (3 mL) at 120 °C for 45 h.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in the Palladium-Catalyzed Cyanation of 1-Bromo-4-methoxynaphthalene

This protocol provides a framework for systematically evaluating the effect of different solvents on the reaction yield.

Materials:

  • 1-Bromo-4-methoxynaphthalene

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Cyanide source (e.g., Zn(CN)₂)

  • Anhydrous solvents to be screened (e.g., DMF, Dioxane, Toluene, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Set up a series of parallel reaction vials or flasks, each equipped with a magnetic stir bar.

  • To each reaction vessel, add 1-bromo-4-methoxynaphthalene (1.0 mmol), the palladium precatalyst (e.g., 0.02 mmol), and the phosphine ligand (e.g., 0.04 mmol).

  • Add the cyanide source (e.g., Zn(CN)₂ (0.6 mmol)) to each vessel.

  • Evacuate and backfill each vessel with an inert gas three times.

  • To each vessel, add 5 mL of the respective anhydrous solvent to be screened.

  • Heat the reactions to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion of the starting material and the formation of the product.

  • After a fixed reaction time (e.g., 24 hours), cool the reactions to room temperature.

  • Work up each reaction mixture by quenching with an appropriate aqueous solution (e.g., aqueous ammonia for zinc cyanide) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield of this compound for each solvent using a suitable analytical method (e.g., ¹H NMR with an internal standard or quantitative GC/LC analysis).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis start Prepare Reactants and Reagents setup Set up Parallel Reaction Vessels start->setup add_solids Add Starting Material, Catalyst, Ligand, and Cyanide Source setup->add_solids inert Establish Inert Atmosphere add_solids->inert add_solvent Add Screened Solvents inert->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction Progress (GC/LC-MS) heat->monitor Aliquot sampling workup Quench and Extract Product heat->workup After 24h monitor->heat analysis Determine Yield (NMR, GC/LC) workup->analysis end Compare Solvent Performance analysis->end

Caption: Experimental workflow for solvent screening in the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_solubility Check Reactant Solubility start->check_solubility check_temp Review Reaction Temperature check_solubility->check_temp Good change_solvent Switch to a More Polar/Higher-Boiling Solvent check_solubility->change_solvent Poor check_catalyst Investigate Catalyst Activity (for Pd-catalyzed) check_temp->check_catalyst Optimal increase_temp Increase Temperature / Use Microwave check_temp->increase_temp Too Low check_side_products Analyze for Side Products check_catalyst->check_side_products Active optimize_catalyst Optimize Catalyst/Ligand System or Conditions check_catalyst->optimize_catalyst Suspected Deactivation modify_conditions Modify Conditions to Minimize Side Reactions (e.g., use anhydrous solvent) check_side_products->modify_conditions Present success Improved Yield check_side_products->success Absent change_solvent->success increase_temp->success optimize_catalyst->success modify_conditions->success

Caption: Logical workflow for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-methoxy-1-naphthonitrile. By presenting experimental data for structurally related compounds, this document serves as a valuable resource for the characterization and identification of substituted naphthonitriles, a class of compounds with significant potential in medicinal chemistry and materials science.

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into the molecular structure, conformation, and dynamics of small molecules and biologics. For novel chemical entities such as this compound, precise NMR characterization is crucial for confirming chemical identity, assessing purity, and understanding structure-activity relationships (SAR).

This guide focuses on the ¹H and ¹³C NMR spectra, which provide a detailed map of the proton and carbon framework of a molecule, respectively. The chemical shifts (δ), coupling constants (J), and signal multiplicities are highly sensitive to the electronic environment of each nucleus, allowing for the unambiguous assignment of complex molecular structures.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In this compound, the electron-donating methoxy group and the electron-withdrawing nitrile group significantly influence the chemical shifts of the aromatic protons compared to the unsubstituted 1-naphthonitrile. The table below compares the ¹H NMR data of 1-naphthonitrile and 4-methoxybenzonitrile to provide context for the expected spectrum of this compound.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-Naphthonitrile [1]H-27.64t8.0
H-37.47t8.0
H-48.02d8.0
H-58.19d8.0
H-67.58t8.0
H-77.86t8.0
H-87.86t8.0
4-Methoxybenzonitrile [1]H-2, H-67.58d8.0
H-3, H-56.95d8.0
-OCH₃3.86s-

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. The nitrile carbon typically appears in the 115-120 ppm region, while the methoxy carbon is expected around 55 ppm. The aromatic carbons exhibit a range of chemical shifts influenced by the substituents.

Compound Carbon Chemical Shift (δ, ppm)
1-Naphthonitrile [1]C-1110.0
C-2132.7
C-3124.8
C-4128.5
C-4a132.4
C-5128.4
C-6127.3
C-7132.1
C-8133.1
C-8a117.8
-CNNot Reported
4-Methoxybenzonitrile [1]C-1103.9
C-2, C-6133.9
C-3, C-5114.7
C-4162.8
-CN119.2
-OCH₃55.5

Predicted ¹H and ¹³C NMR Data for a Related Naphthonitrile

Compound Atom Predicted Chemical Shift (δ, ppm)
3-Bromo-4-methoxy-1-naphthonitrile H-28.0 - 8.4
H-57.8 - 8.2
H-67.5 - 7.9
H-77.7 - 8.1
H-88.1 - 8.5
-OCH₃3.9 - 4.2
C-1108 - 112
C-2135 - 140
C-3115 - 120
C-4155 - 160
C-4a130 - 135
C-5125 - 130
C-6126 - 130
C-7128 - 132
C-8124 - 128
C-8a130 - 135
-CN117 - 120
-OCH₃55 - 60

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is as follows:

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Structural Elucidation Workflow

The process of characterizing a novel compound like this compound using NMR involves a logical workflow, often complemented by other analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR Other_Spectroscopy Other Techniques (MS, IR) Purification->Other_Spectroscopy Interpretation Spectral Interpretation & Peak Assignment H_NMR->Interpretation C_NMR->Interpretation Other_Spectroscopy->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for the structural elucidation of this compound.

This guide provides a framework for the ¹H and ¹³C NMR characterization of this compound by leveraging data from analogous compounds. The provided experimental protocols and workflow are intended to assist researchers in the successful analysis and confirmation of this and other related molecular structures.

References

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or specialized compounds is paramount for accurate characterization. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methoxy-1-naphthonitrile against related aromatic compounds, offering valuable insights for researchers in drug discovery and organic synthesis.

Comparative Fragmentation Analysis

The mass spectrum of this compound is distinguished by a clear molecular ion peak and a series of characteristic fragment ions. To contextualize its fragmentation behavior, we compare it with two structurally related molecules: 1-naphthonitrile and 2-methoxynaphthalene. This comparison highlights the influence of the methoxy and nitrile functional groups on the fragmentation pathways of the naphthalene core.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
This compound 183168, 140, 113Loss of a methyl radical (•CH₃), subsequent loss of carbon monoxide (CO), and loss of hydrogen cyanide (HCN) from the naphthalene ring.[1]
1-Naphthonitrile 153126Loss of hydrogen cyanide (HCN).
2-Methoxynaphthalene 158115, 143Loss of a methyl radical (•CH₃) followed by loss of carbon monoxide (CO), and loss of formaldehyde (CH₂O).[1]

Deciphering the Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a predictable yet informative pathway, driven by the stability of the aromatic system and the nature of its substituents. The process begins with the formation of the molecular ion (m/z 183). The primary fragmentation events are outlined below.

fragmentation_pathway M This compound [C₁₂H₉NO]⁺• m/z = 183 F1 [M - CH₃]⁺ [C₁₁H₆NO]⁺ m/z = 168 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ [C₁₀H₆N]⁺ m/z = 140 F1->F2 - CO F3 [C₉H₅]⁺ m/z = 113 F2->F3 - HCN

Fragmentation pathway of this compound.
  • Initial Loss of a Methyl Radical: The molecular ion at m/z 183 readily loses a methyl radical (•CH₃) from the methoxy group, a common fragmentation for aromatic ethers, to form a stable cation at m/z 168.[1]

  • Expulsion of Carbon Monoxide: The fragment at m/z 168 undergoes a rearrangement and loses a neutral molecule of carbon monoxide (CO), resulting in the fragment ion at m/z 140. This is a characteristic fragmentation for phenolic cations.

  • Loss of Hydrogen Cyanide: The ion at m/z 140, corresponding to a cyanonaphthalene cation, can then lose a molecule of hydrogen cyanide (HCN), a typical fragmentation for aromatic nitriles, to produce an ion at m/z 113.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of this compound and similar aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

A stock solution of the analyte is prepared by dissolving 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol, acetone, or dichloromethane. For quantitative analysis, a series of dilutions are prepared to create a calibration curve. An internal standard may be added to improve accuracy and precision.

Instrumentation
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Acquisition and Analysis

A 1 µL aliquot of the prepared sample is injected into the GC-MS system. The mass spectrum is recorded for the chromatographic peak corresponding to the analyte. The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to a reference library or the data presented in this guide for confirmation.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound, enabling researchers to confidently identify and characterize this and similar molecules in their analytical workflows.

References

A Comparative Guide to FT-IR Spectrum Analysis of 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxy-1-naphthonitrile, a key intermediate in various synthetic applications. By comparing its spectral features with related compounds, this document serves as a practical reference for the identification and characterization of its principal functional groups.

Introduction to FT-IR Analysis

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. For this compound, FT-IR analysis is crucial for confirming the presence of its three key structural features: the nitrile group (-C≡N), the aryl alkyl ether linkage (Ar-O-CH₃), and the substituted naphthalene ring.

Experimental Protocols

A precise and reproducible experimental setup is fundamental to acquiring high-quality FT-IR data. The following protocol outlines the standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples due to its minimal sample preparation requirement.

Objective: To obtain the FT-IR spectrum of a solid sample in the mid-infrared range (4000-400 cm⁻¹).

Apparatus:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Spatula and cleaning solvents (e.g., isopropanol)

  • Sample press (part of the ATR accessory)

Procedure:

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to record the absorbance of ambient air (CO₂ and water vapor) and the instrument itself. This background is automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the center of the ATR crystal.[1]

  • Applying Pressure: Use the integrated press to apply firm, even pressure to the sample. This ensures optimal contact between the sample and the ATR crystal surface, which is essential for a strong signal.[1]

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical analysis involves 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹). Standard software can be used for peak labeling and further analysis.

  • Cleaning: After the measurement, retract the press, remove the sample, and clean the ATR crystal surface thoroughly with a soft cloth or wipe dampened with a suitable solvent like isopropanol.

Data Presentation: FT-IR Peak Comparison

The table below summarizes the characteristic infrared absorption bands for this compound and compares them with two alternative compounds: 1-Naphthonitrile (which lacks the methoxy group) and Anisole (which contains an aryl alkyl ether but no nitrile group). This comparison highlights the specific spectral regions associated with each functional group.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)This compound1-Naphthonitrile (Alternative 1)Anisole (Alternative 2)
Nitrile C≡N Stretch2240 - 2220 (Aromatic)Present Present Absent
Aryl Alkyl Ether Asymmetric C-O-C Stretch1275 - 1200Present AbsentPresent
Aryl Alkyl Ether Symmetric C-O-C Stretch1050 - 1010Present AbsentPresent
Aromatic C-H C-H Stretch3100 - 3000Present Present Present
Aromatic C=C Ring Stretch1600 - 1450Present Present Present
Alkyl C-H C-H Stretch (in -OCH₃)3000 - 2850Present AbsentPresent
Aromatic C-H Out-of-plane Bend900 - 675Present Present Present

Note: The exact peak positions can vary slightly based on the sample state and measurement technique.

Analysis and Comparison

  • Nitrile Group (C≡N): The most diagnostic peak for both this compound and 1-Naphthonitrile is the sharp, strong absorption band in the 2240-2220 cm⁻¹ region. This peak is characteristic of an aromatic nitrile, where conjugation with the naphthalene ring slightly lowers the frequency compared to saturated nitriles. This band is completely absent in the spectrum of anisole.

  • Aryl Alkyl Ether Group (Ar-O-CH₃): The presence of the methoxy group in this compound gives rise to two distinct, strong C-O stretching vibrations. The asymmetric stretch appears at a higher wavenumber (typically 1275-1200 cm⁻¹), while the symmetric stretch is found at a lower wavenumber (1050-1010 cm⁻¹). These two peaks are also prominent in the spectrum of anisole but are absent in the spectrum of 1-Naphthonitrile, making them clear indicators of the ether functionality.

  • Aromatic and Alkyl C-H Stretches: All three compounds exhibit C-H stretching vibrations. Aromatic C-H stretches are observed just above 3000 cm⁻¹.[2] In this compound and anisole, additional peaks corresponding to the C-H stretches of the methyl group appear just below 3000 cm⁻¹.[2]

  • Naphthalene Ring: The C=C stretching vibrations within the aromatic ring of this compound and 1-Naphthonitrile produce a series of bands in the 1600-1450 cm⁻¹ region.[2] The complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule's overall structure and substitution pattern.

Mandatory Visualization

The logical workflow for identifying the functional groups of this compound from its FT-IR spectrum is illustrated below.

FTIR_Analysis_Workflow cluster_input Input cluster_analysis Spectral Analysis cluster_conclusion Conclusion Spectrum FT-IR Spectrum of This compound CheckNitrile Observe 2240-2220 cm⁻¹ region Spectrum->CheckNitrile CheckEther Observe 1300-1200 cm⁻¹ & 1050-1010 cm⁻¹ regions Spectrum->CheckEther CheckAromatic Observe >3000 cm⁻¹ (Ar-H) & 1600-1450 cm⁻¹ (C=C) regions Spectrum->CheckAromatic Nitrile Presence of Nitrile Group (-C≡N) CheckNitrile->Nitrile Strong, sharp peak Ether Presence of Aryl Alkyl Ether (Ar-O-CH₃) CheckEther->Ether Two strong peaks Aromatic Presence of Substituted Naphthalene Ring CheckAromatic->Aromatic Characteristic peaks Structure Structure Confirmed: This compound Nitrile->Structure Ether->Structure Aromatic->Structure

Caption: FT-IR analysis workflow for this compound.

References

Purity Under the Microscope: A Comparative Guide to HPLC and GC-MS for 4-Methoxy-1-naphthonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-Methoxy-1-naphthonitrile derivatives. We will delve into the principles of each method, present detailed experimental protocols, and offer a clear comparison of their performance based on experimental data.

The accurate determination of purity for compounds like this compound, a key building block in various synthetic pathways, is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS are cornerstone techniques in analytical chemistry, yet their applicability and strengths differ significantly. This guide aims to equip you with the knowledge to make an informed decision on the most suitable method for your specific analytical needs.

At a Glance: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of non-volatile or thermally sensitive compounds in a liquid mobile phase based on their affinity for a solid stationary phase.Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by detection and identification by mass spectrometry.
Analyte Suitability Ideal for non-volatile, high molecular weight, and thermally labile compounds.[1][2][3]Best suited for volatile and semi-volatile compounds that can be vaporized without decomposition.[4][5]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.[6][7][8]May require derivatization to increase volatility; sample is dissolved in a volatile solvent.[4][9]
Sensitivity High sensitivity, with various detector options available (e.g., UV-Vis, fluorescence, MS).[10][11]Excellent sensitivity and specificity, capable of detecting trace level impurities.[12][13]
Identification Primarily based on retention time compared to a standard. Confirmation often requires a coupled mass spectrometer (LC-MS).Provides structural information through mass fragmentation patterns, enabling confident peak identification.[14]
Speed Analysis times can be longer, especially for complex samples requiring gradient elution.[10]Generally offers faster analysis times for volatile compounds.[15]
Cost & Complexity High initial equipment cost and ongoing expenses for high-purity solvents and columns.[10][16] Method development can be complex.[16]Instrumentation can be expensive, particularly the mass spectrometer. Requires skilled personnel for operation and data interpretation.[17]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity assessment of this compound using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

Sample Preparation:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for identifying and quantifying volatile impurities in this compound derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in dichloromethane.

  • Dilute the stock solution with dichloromethane to a final concentration of 0.1 mg/mL.[9]

  • Ensure the sample is free of particulate matter.[4]

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical but representative quantitative data from the analysis of a single batch of a this compound derivative using both HPLC and GC-MS.

ParameterHPLC ResultGC-MS Result
Purity of Main Compound (%) 99.5299.65
Number of Impurities Detected 42
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Analysis Time (minutes) 3019
Identity Confirmation Based on Retention TimeConfirmed by Mass Spectrum

Visualization of Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the logical flow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic spectra Extract Mass Spectra tic->spectra identify Identify Impurities & Calculate Purity spectra->identify

Caption: Workflow for GC-MS Purity Assessment.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound derivatives. The choice between them hinges on the specific analytical goals.

HPLC is the preferred method for:

  • Routine quality control and purity determination of the main, non-volatile compound.

  • Quantifying known, non-volatile impurities.

  • Analyzing thermally sensitive derivatives that may degrade at the high temperatures used in GC.[18]

GC-MS excels in:

  • Identifying and quantifying unknown volatile and semi-volatile impurities.

  • Providing definitive structural confirmation of impurities through mass spectral data.[14]

  • Screening for residual solvents.

For a comprehensive purity profile of this compound derivatives, a combination of both techniques is often the most robust approach. HPLC provides accurate quantification of the main component and non-volatile impurities, while GC-MS offers unparalleled identification capabilities for volatile contaminants. By understanding the strengths and limitations of each method, researchers can ensure the highest quality of their chemical compounds.

References

Reactivity comparison of 4-Methoxy-1-naphthonitrile and other naphthonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and the prediction of metabolic pathways. This guide provides a comprehensive comparison of the reactivity of 4-Methoxy-1-naphthonitrile and its positional isomers, drawing upon established principles of organic chemistry and available experimental data to illuminate their distinct chemical behaviors.

The reactivity of methoxy-substituted naphthonitriles is a complex interplay of electronic and steric effects imparted by the methoxy (-OCH₃) and nitrile (-CN) groups on the naphthalene scaffold. The position of these substituents dictates the electron density distribution across the aromatic rings and the steric accessibility of reactive sites, leading to significant differences in their chemical behavior in reactions such as electrophilic aromatic substitution, nucleophilic substitution, hydrolysis, and reduction.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The methoxy group is a strong electron-donating group through resonance and an ortho-, para-director in electrophilic aromatic substitution. Conversely, the nitrile group is a strong electron-withdrawing group and a meta-director. The interplay of these opposing electronic effects, combined with steric hindrance, governs the reactivity of each isomer.

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic attack by the electron-donating methoxy group. The positions most activated are those ortho and para to the methoxy group. The electron-withdrawing nitrile group deactivates the ring to which it is attached. Therefore, electrophilic substitution is generally expected to occur on the ring bearing the methoxy group.

  • This compound: The methoxy group at C4 strongly activates the C3 (ortho) and C5 (para-like, in the adjacent ring) positions. However, the C2 position is also activated. The nitrile group at C1 deactivates the ring it is on. Therefore, electrophilic attack is most likely to occur at the C2 or C3 positions.

  • Other Isomers: In isomers where the methoxy group is on the same ring as the nitrile group, its activating effect will compete with the deactivating effect of the nitrile group. For isomers with the methoxy group on the other ring, electrophilic attack will be strongly directed to the activated ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) is favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[1][2][3][4][5] The nitrile group makes the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to it. The electron-donating methoxy group would generally disfavor this reaction.

Hydrolysis of the Nitrile Group: The hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by acid or base. The electronic nature of the substituents on the naphthalene ring can influence the rate of this reaction. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, potentially accelerating the reaction, while electron-donating groups may have the opposite effect.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] The electronic environment of the naphthonitrile isomer could influence the susceptibility of the nitrile group to reduction.

Experimental Data Summary

Direct comparative experimental data for the reactivity of all methoxy-1-naphthonitrile isomers is limited in the scientific literature. However, data from studies on individual isomers and related compounds can provide valuable insights.

IsomerReaction TypeReagents and ConditionsProduct(s)Observations and Inferences
This compound PhotocycloadditionAcrylonitrile, sunlight1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthaleneDemonstrates reactivity in photochemical reactions.
2-Methoxy-1-naphthonitrile PhotocycloadditionAcrylonitrile, 3,4-dihydro-2H-pyran, sunlightCycloaddition productsIndicates susceptibility to photochemical transformations.
7-Methoxy-1-naphthylacetonitrile Oxidation, Reduction, SubstitutionVariousCarboxylic acids, primary amines, substituted derivativesHighlights the versatility of the functional groups for further modification.[8]

Experimental Protocols

Reduction of this compound to (4-Methoxy-1-naphthyl)methanamine

This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2 M Sulfuric acid

  • 2 M Sodium hydroxide

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is cautiously quenched by the slow, dropwise addition of water, followed by 2 M sodium hydroxide solution, and then more water.

  • Work-up: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and experimental workflows.

Electrophilic_Aromatic_Substitution_Pathway This compound This compound Arenium Ion Intermediate Arenium Ion Intermediate This compound->Arenium Ion Intermediate Attack by aromatic ring Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium Ion Intermediate Substituted Product Substituted Product Arenium Ion Intermediate->Substituted Product Deprotonation Base Base Base->Arenium Ion Intermediate

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Nitrile_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound in Anhydrous Ether Add_LiAlH4 Add to LiAlH4 suspension Start->Add_LiAlH4 Reflux Stir at Room Temperature Add_LiAlH4->Reflux Quench Quench with H2O and NaOH Reflux->Quench Filter Filter and Wash Quench->Filter Extract Separate Organic Layer Filter->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product Evaporate->Purify

Caption: Experimental workflow for the reduction of this compound.

References

4-Methoxy Substitution Boosts Naphthalimide Probe Sensitivity for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of a 4-methoxy group on the 1,8-naphthalimide scaffold has been demonstrated to significantly enhance the sensitivity of fluorescent probes. This modification improves key photophysical properties, leading to lower detection limits and more robust performance in biological imaging applications.

The introduction of an electron-donating 4-methoxy group creates a "push-pull" electronic system within the naphthalimide fluorophore. This alteration results in a bathochromic shift in both absorption and emission spectra, an increased molar extinction coefficient (ε), and a higher fluorescence quantum yield (Φf).[1][2][3] These combined effects contribute to a substantial improvement in the signal-to-noise ratio, enabling the detection of analytes at lower concentrations.

A direct comparison between a 4-methoxy-substituted naphthalimide probe, BPNM , and its unsubstituted counterpart, BPN , for the detection of Zinc ions (Zn²⁺) highlights the efficacy of this chemical modification. The 4-methoxy group in BPNM leads to a notable enhancement in its fluorescence quantum yield and a lower limit of detection compared to the BPN probe.[1][3]

Quantitative Comparison of Naphthalimide Probes

The following table summarizes the key performance metrics of the 4-methoxy-substituted naphthalimide probe (BPNM) and the unsubstituted naphthalimide probe (BPN) for the detection of Zn²⁺.

ParameterBPNM (4-methoxy substituted)BPN (unsubstituted)Reference
Analyte Zn²⁺Zn²⁺[1][3]
Fluorescence Quantum Yield (Φf) after Zn²⁺ addition 0.6280.014[1]
Limit of Detection (LOD) 4.29 x 10⁻⁹ M3.04 x 10⁻⁸ M[3]
Molar Extinction Coefficient (ε) EnhancedBaseline[1][2][3]
Emission Wavelength Red-shiftedBaseline[1][2][3]

Signaling Pathway: Photoinduced Electron Transfer (PET)

The enhanced sensitivity of the 4-methoxy-substituted naphthalimide probe is governed by the Photoinduced Electron Transfer (PET) mechanism. In the absence of the target analyte, the electron-rich receptor quenches the fluorescence of the naphthalimide fluorophore. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal.

PET_Mechanism cluster_off Fluorescence OFF (Analyte Absent) cluster_on Fluorescence ON (Analyte Present) Fluorophore_off Naphthalimide (Excited State) Receptor_off Electron-Rich Receptor Quenching Fluorescence Quenching Fluorophore_off->Quenching PET Receptor_off->Fluorophore_off e- Fluorophore_on Naphthalimide (Excited State) Emission Fluorescence Emission Fluorophore_on->Emission Light Emission Receptor_on Receptor-Analyte Complex Receptor_on->Fluorophore_on PET Blocked Analyte Target Analyte Analyte->Receptor_off Binding

Caption: Photoinduced Electron Transfer (PET) mechanism in naphthalimide probes.

Experimental Protocols

Synthesis of 4-Methoxy-Naphthalimide Probe (BPNM)

The synthesis of the 4-methoxy-substituted naphthalimide PET probe BPNM is achieved through a modified method utilizing anhydrous cupric sulfate as a catalyst in methanol. This approach offers advantages in terms of water solubility and ease of catalyst separation.[4] The general steps involve the reaction of a 4-bromo-substituted naphthalimide with sodium methoxide in the presence of the copper catalyst. The resulting 4-methoxy-naphthalimide intermediate is then further functionalized with the appropriate receptor moiety for the target analyte.

Synthesis of Unsubstituted Naphthalimide Probe (BPN)

The control PET probe BPN, lacking the 4-methoxy substitution, is synthesized as a reference molecule to comparatively evaluate the effect of the methoxy group.[3] The synthesis typically involves the condensation of 1,8-naphthalic anhydride with a suitable amine-containing receptor group.

Fluorescence Titration Assay for Zn²⁺ Detection

The sensitivity of the naphthalimide probes towards Zn²⁺ is quantified through fluorescence titration experiments. A stock solution of the probe (e.g., in DMSO) is diluted in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to a final concentration. Small aliquots of a standard Zn²⁺ solution are incrementally added to the probe solution. After each addition, the fluorescence emission spectrum is recorded at the respective excitation wavelength. The fluorescence intensity at the emission maximum is then plotted against the concentration of Zn²⁺ to determine the detection limit.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of naphthalimide-based fluorescent probes.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_characterization Probe Characterization cluster_assay Fluorescence Titration Assay cluster_analysis Data Analysis Synthesis_BPNM Synthesize BPNM (4-Methoxy Substituted) Spectroscopy Spectroscopic Analysis (Absorption & Emission) Synthesis_BPNM->Spectroscopy Synthesis_BPN Synthesize BPN (Unsubstituted) Synthesis_BPN->Spectroscopy Preparation Prepare Probe & Analyte Solutions Spectroscopy->Preparation Titration Perform Incremental Analyte Addition Preparation->Titration Measurement Record Fluorescence Spectra Titration->Measurement Plotting Plot Fluorescence vs. [Analyte] Measurement->Plotting LOD Calculate Limit of Detection (LOD) Plotting->LOD Comparison Compare BPNM and BPN Performance LOD->Comparison

Caption: General workflow for synthesis and evaluation of naphthalimide probes.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 4-Methoxy-1-naphthonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-Methoxy-1-naphthonitrile, a key chemical intermediate, is essential for ensuring product quality, consistency, and for advancing research. The cross-validation of analytical methods is a critical step to demonstrate that a chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of this compound, supported by representative experimental data and detailed methodologies.

The principles of analytical method validation are guided by the International Council for Harmonisation (ICH) guidelines, which outline key parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2] Cross-validation involves comparing the performance of two or more distinct analytical methods to ensure they provide equivalent results for the same sample.[3] This process is vital when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be compared.[3]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques offering high specificity, Ultraviolet-Visible (UV-Vis) Spectrophotometry presents a simpler, more accessible option for routine analysis.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.[4]Chromatographic separation followed by mass-based detection.[5]Measurement of light absorbance by the analyte in a solution.[6]
Specificity HighVery HighModerate
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~3 µg/mL
Typical Run Time 15-20 minutes20-30 minutes< 5 minutes
Sample Throughput HighModerateVery High
Instrumentation Cost Moderate to HighHighLow
Primary Application Routine quality control, purity assessment, and stability studies.[4]Impurity profiling, trace analysis, and structural elucidation.[5]Rapid, high-throughput screening and routine quantification in simple matrices.[7]

Note: The data presented in this table is a composite of typical performance characteristics for the analysis of this compound and structurally similar aromatic nitriles, and should be considered as representative values.

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of any analytical method. The following protocols are based on established methods for this compound or closely related compounds and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for the routine quality control and quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 230-240 nm is expected).

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • A suitable volatile solvent (e.g., Dichloromethane, HPLC grade)

  • This compound reference standard

  • Inert carrier gas (Helium)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas Flow: Constant flow of approximately 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Spectrometer Mode: Electron Ionization (EI) with a scan range of m/z 50-300. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound can be used for enhanced sensitivity.

  • Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration. Quantify the analyte in the sample using this curve.

UV-Vis Spectrophotometry Method

This technique provides a rapid and cost-effective means for the quantification of this compound, particularly in samples with a simple matrix.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • A suitable UV-transparent solvent (e.g., Ethanol or Acetonitrile)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Naphthalene derivatives typically exhibit strong absorption in the UV region.[8]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the solvent. From this, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Analysis: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from its absorbance using the calibration curve.

Visualizing the Workflow

To aid in the understanding of the analytical processes, the following diagrams illustrate the logical flow for method cross-validation and a decision-making process for selecting the appropriate analytical technique.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_purpose Define Purpose and Scope of Cross-Validation select_methods Select Analytical Methods for Comparison (e.g., HPLC, GC-MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria (based on ICH guidelines) select_methods->define_acceptance prepare_samples Prepare Identical Sets of Samples and Standards analyze_method1 Analyze Samples using Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples using Method 2 prepare_samples->analyze_method2 collect_data Collect and Process Data from Both Methods compare_results Statistically Compare Results (e.g., t-test, F-test) collect_data->compare_results evaluate_criteria Evaluate Against Pre-defined Acceptance Criteria compare_results->evaluate_criteria report Document and Report Cross-Validation Findings evaluate_criteria->report implement Implement Method if Criteria are Met report->implement MethodSelection start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes throughput High Throughput Needed? sensitivity->throughput No hplc HPLC-UV matrix->hplc No gcms GC-MS matrix->gcms Yes throughput->hplc No uvvis UV-Vis throughput->uvvis Yes

References

A Comparative Guide to the Synthesis of 4-Methoxy-1-naphthonitrile and 4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to two valuable nitrile-containing aromatic compounds: 4-Methoxy-1-naphthonitrile and 4-methoxybenzonitrile. These compounds serve as important building blocks in medicinal chemistry and materials science. The following sections detail various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

The synthesis of 4-methoxybenzonitrile is well-established, with high-yielding methods available from readily accessible starting materials such as 4-methoxybenzaldehyde. In contrast, the synthesis of this compound presents a greater challenge due to the more complex naphthalene core. This guide explores both classical and modern synthetic approaches to both molecules, including one-pot reactions from aldehydes, palladium-catalyzed cyanations, direct C-H functionalization, and the Sandmeyer reaction. The choice of the optimal synthetic route will depend on factors such as desired scale, available starting materials, and tolerance for specific reagents and reaction conditions.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the synthesis of 4-methoxybenzonitrile and this compound, offering a side-by-side comparison of key performance indicators.

Table 1: Synthesis of 4-methoxybenzonitrile

Starting MaterialMethodReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
4-methoxybenzaldehydeOne-pot oximation and dehydrationHydroxylamine hydrochloride, Triethylamine, Thionyl chlorideDichloromethane4-10 h15-35>90>99
4-BromoanisolePalladium-catalyzed cyanationPd(OAc)₂, dppf, Zn(CN)₂, Zn formate dihydrateDMACNot Specified110Up to 98Not Specified

Table 2: Synthesis of this compound

Starting MaterialMethodReagentsSolventReaction Time (h)TemperatureYield (%)Purity (%)
2-MethoxynaphthaleneDirect C-H Cyanation (Photoredox Catalysis)Acridinium photocatalyst, Trimethylsilyl cyanide, O₂Acetonitrile/Phosphate Buffer (pH 9)24Room TemperatureNot SpecifiedNot Specified
4-Methoxy-1-naphthylamineSandmeyer ReactionNaNO₂, HCl, CuCN, KCNWater, TolueneNot Specified0 to reflux52-93 (general range)Not Specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-methoxybenzonitrile via One-Pot Oximation and Dehydration[1]

Materials:

  • 4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Thionyl chloride

  • Dichloromethane

  • Water

  • 10-20% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane, add hydroxylamine hydrochloride (1.0-2.0 eq) and triethylamine (1.0-3.0 eq).

  • Stir the mixture at 15-35 °C for 4-10 hours.

  • Cool the reaction mixture to 0-15 °C.

  • Slowly add thionyl chloride (1.5-3.0 eq) to the mixture, maintaining the temperature between 10-25 °C.

  • Stir the reaction for an additional 2-8 hours at 15-30 °C.

  • Quench the reaction with cold water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and neutralize with a 10-20% sodium hydroxide solution to a pH of 8-9.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxybenzonitrile.

Synthesis of 4-methoxybenzonitrile via Palladium-Catalyzed Cyanation

Materials:

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Zinc formate dihydrate

  • N,N-Dimethylacetamide (DMAC)

General Procedure (based on similar aryl halide cyanations): [1]

  • In a reaction vessel, combine 4-bromoanisole (1.0 eq), Pd(OAc)₂ (e.g., 0.1 mol%), dppf (e.g., 0.2 mol%), Zn(CN)₂ (e.g., 0.6 eq), and zinc formate dihydrate (e.g., 0.1 eq).

  • Add anhydrous DMAC to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 110-120 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate) to remove inorganic salts.

  • Separate the organic layer, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-methoxybenzonitrile.

Synthesis of this compound via Direct C-H Cyanation

Materials:

  • 2-Methoxynaphthalene

  • Acridinium photoredox catalyst

  • Trimethylsilyl cyanide (TMSCN)

  • Acetonitrile

  • pH 9 Phosphate buffer

  • Oxygen

General Procedure (based on a similar reaction):

  • In a reaction vessel, dissolve 2-methoxynaphthalene (1.0 eq) and the acridinium photoredox catalyst in a mixture of acetonitrile and pH 9 phosphate buffer.

  • Add trimethylsilyl cyanide to the solution.

  • Sparge the reaction mixture with oxygen for a few minutes.

  • Irradiate the mixture with a suitable light source (e.g., blue LEDs, λmax = 450 nm) at room temperature for 24 hours.

  • After the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-Methoxy-1-naphthylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: highly toxic)

  • Toluene

  • Water

General Procedure: [2][3][4]

  • Diazotization:

    • Suspend 4-Methoxy-1-naphthylamine (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN and KCN in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as toluene.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over a suitable drying agent and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of 4-methoxybenzonitrile and this compound.

Synthesis_4_methoxybenzonitrile cluster_one_pot One-Pot Synthesis from Aldehyde cluster_pd_catalyzed Palladium-Catalyzed Cyanation start1 4-methoxybenzaldehyde step1_1 Oximation (NH2OH·HCl, Et3N) start1->step1_1 intermediate1 4-methoxybenzaldehyde oxime step1_1->intermediate1 step1_2 Dehydration (SOCl2) intermediate1->step1_2 product1 4-methoxybenzonitrile step1_2->product1 start2 4-Bromoanisole step2_1 Pd-catalyzed Cyanation (Pd(OAc)2, dppf, Zn(CN)2) start2->step2_1 product2 4-methoxybenzonitrile step2_1->product2

Caption: Synthetic routes to 4-methoxybenzonitrile.

Synthesis_4_Methoxy_1_naphthonitrile cluster_ch_cyanation Direct C-H Cyanation cluster_sandmeyer Sandmeyer Reaction start1 2-Methoxynaphthalene step1_1 Photoredox C-H Cyanation (Acridinium catalyst, TMSCN, O2, hv) start1->step1_1 product1 This compound step1_1->product1 start2 4-Methoxy-1-naphthylamine step2_1 Diazotization (NaNO2, HCl) start2->step2_1 intermediate2 Diazonium Salt step2_1->intermediate2 step2_2 Cyanation (CuCN, KCN) intermediate2->step2_2 product2 This compound step2_2->product2

Caption: Synthetic routes to this compound.

References

Comparative Biological Activity of 4-Methoxy-1-Naphthonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on the 4-methoxy-1-naphthalene scaffold. While direct and extensive screening data for a wide range of 4-methoxy-1-naphthonitrile derivatives is limited in publicly available literature, this document synthesizes findings from structurally related compounds, offering insights into their potential as anticancer and antimicrobial agents. The data presented is supported by detailed experimental protocols and visualizations of key biological pathways to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Comparative Overview

Derivatives of the 4-methoxy-naphthalene core have demonstrated notable anticancer properties, primarily through mechanisms such as the inhibition of crucial cellular proteins and disruption of microtubule dynamics. Below is a summary of the cytotoxic activities of representative compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Methoxy-Substituted Naphthopyran and Naphthalene Chalcone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1b NaphthopyranHEKT (c-Myb inhibition)0.009--
2d NaphthopyranHEKT (c-Myb inhibition)0.04--
2k NaphthopyranHEKT (c-Myb inhibition)>10--
3c Naphthalene ChalconeHeLa0.019--
3c Naphthalene ChalconeHCT150.020--
3c Naphthalene ChalconeA5490.022--
3e Naphthalene ChalconeHeLa---
3e Naphthalene ChalconeHCT15---
3e Naphthalene ChalconeA549---

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Key Signaling Pathways and Mechanisms of Action

c-Myb Inhibition

The transcription factor c-Myb is a key regulator of cell proliferation and differentiation and is often overexpressed in various cancers. Small molecule inhibitors can interfere with c-Myb activity, leading to reduced expression of its target genes and subsequently impeding cancer cell growth.

cMyb_Inhibition_Pathway c-Myb Inhibition Pathway Inhibitor 4-Methoxy-Naphthalene Derivative cMyb c-Myb Protein Inhibitor->cMyb Binds to and inhibits DNA DNA (Myb Binding Element) cMyb->DNA Binds to p300 p300 Co-activator p300->cMyb Co-activates TargetGenes Target Gene Expression (e.g., c-myc, bcl-2) DNA->TargetGenes Promotes transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: c-Myb transcription factor inhibition by 4-methoxy-naphthalene derivatives.

Microtubule Targeting

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. They are broadly classified as microtubule-stabilizing or -destabilizing agents.

Microtubule_Targeting_Workflow Mechanism of Microtubule-Targeting Agents cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by MTAs Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin MTA Microtubule-Targeting Agent (e.g., Naphthopyran derivative) Stabilization Stabilization MTA->Stabilization Destabilization Destabilization MTA->Destabilization Spindle_Disruption Mitotic Spindle Disruption Stabilization->Spindle_Disruption Destabilization->Spindle_Disruption CellCycle_Arrest G2/M Cell Cycle Arrest Spindle_Disruption->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis

Caption: Action of microtubule-targeting agents on tubulin polymerization dynamics.

Antimicrobial Activity

While specific data for this compound derivatives is sparse, the broader class of naphthoquinones, which can be synthesized from naphthalene precursors, has shown significant antimicrobial potential.

Table 2: Antimicrobial Activity of Naphthoquinone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Naphthoquinone-derivative (6c)MRSA (ATCC BAA-44)1.25-2.5Vancomycin1
Naphthoquinone-derivative (6c)VISA (ATCC 700699)1.25-2.5Daptomycin4
2-methoxy-1,4-naphthoquinoneH. pylori (resistant strains)0.156-0.625Amoxicillin0.078-2.5

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus.

Experimental Protocols

Synthesis of 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles (General Procedure)

A mixture of 1-naphthol, an appropriate aryl aldehyde, and malononitrile is subjected to a three-component reaction. This is often carried out in the presence of a catalyst, such as a base or a Lewis acid, in a suitable solvent like ethanol or a solvent-free condition under heating. The reaction mixture is stirred until completion, and the resulting solid product is typically purified by recrystallization.

Synthesis_Workflow General Synthesis of Naphthopyran Derivatives Reactants 1-Naphthol + Aryl Aldehyde + Malononitrile Reaction Three-Component Reaction (Catalyst, Solvent/Heat) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile Purification->Product

Caption: Workflow for the synthesis of bioactive naphthopyran derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The 4-methoxy-1-naphthalene scaffold serves as a promising starting point for the development of novel therapeutic agents. Derivatives incorporating this moiety have demonstrated potent anticancer activity through mechanisms like c-Myb inhibition and microtubule disruption. Furthermore, related naphthoquinone structures exhibit significant antimicrobial properties. The provided experimental protocols offer a foundation for the synthesis and screening of new derivatives. Future research should focus on a systematic exploration of a wider range of this compound derivatives to establish a comprehensive structure-activity relationship and to identify lead compounds with improved efficacy and selectivity for further preclinical and clinical development.

A Structural and Functional Comparison of 4-Methoxy-1-naphthonitrile and 4-Methoxy-1-naphthol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, objective comparison of the structural, physicochemical, and biological properties of 4-Methoxy-1-naphthonitrile and 4-Methoxy-1-naphthol. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data, presents detailed experimental protocols for comparative analysis, and visualizes potential biological pathways and experimental workflows.

Introduction

This compound and 4-Methoxy-1-naphthol are closely related naphthalene derivatives, differing only in the functional group at the 1-position: a nitrile (-C≡N) versus a hydroxyl (-OH) group. This seemingly minor structural variance can lead to significant differences in their chemical reactivity, biological activity, and metabolic stability, making a direct comparison valuable for medicinal chemistry and drug discovery programs. 4-Methoxy-1-naphthol has been identified as a novel antibacterial agent and a human Pregnane X Receptor (PXR) activator.[1] The biological profile of this compound is less characterized, though related naphthonitrile compounds have shown potential as anticancer and antimicrobial agents. This guide aims to provide a comparative framework to stimulate further investigation into these two compounds.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound and 4-Methoxy-1-naphthol is presented below. These properties are fundamental to understanding their behavior in biological systems and for their characterization.

PropertyThis compound4-Methoxy-1-naphthol
Molecular Formula C₁₂H₉NO[2]C₁₁H₁₀O₂[3]
Molecular Weight 183.21 g/mol [2]174.20 g/mol [3]
CAS Number 5961-55-7[2]84-85-5[3]
IUPAC Name 4-methoxynaphthalene-1-carbonitrile[4]4-methoxynaphthalen-1-ol[3]
Melting Point 100-102 °C126-129 °C[1]
Appearance Liquid/SolidSolid[3]
¹H NMR Spectra AvailableAvailable
¹³C NMR Spectra Available[4]Available
IR Spectra AvailableAvailable
Mass Spectra AvailableAvailable

Comparative Biological Activities

While direct comparative studies are limited, the known activities of 4-Methoxy-1-naphthol and the predicted activities of this compound, based on structurally similar compounds, are outlined below.

Biological ActivityThis compound (Predicted/Inferred)4-Methoxy-1-naphthol (Demonstrated)
Antimicrobial Potential activity based on the naphthalene core.[5]Acts as a novel antibacterial compound targeting the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[1]
Anticancer Naphthalene derivatives are known to exhibit cytotoxic effects. The nitrile group can participate in various interactions with biological targets.[5]Not well-characterized.
Receptor Modulation Unknown.A novel human PXR activator, inducing its transcriptional activity.[1]

Proposed Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison, the following experimental protocols are proposed.

Comparative Antimicrobial Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) of this compound and 4-Methoxy-1-naphthol against a panel of Gram-positive and Gram-negative bacteria.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) will be used.

  • Broth Microdilution Assay: The assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: a. Serial two-fold dilutions of each compound will be prepared in 96-well microtiter plates using appropriate broth media. b. Each well will be inoculated with a standardized bacterial suspension. c. Plates will be incubated at 37°C for 18-24 hours. d. The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Cytotoxicity Assay

Objective: To evaluate and compare the cytotoxic effects of this compound and 4-Methoxy-1-naphthol on human cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293) will be used.

  • MTT Assay: a. Cells will be seeded in 96-well plates and allowed to adhere overnight. b. Cells will be treated with various concentrations of each compound for 48-72 hours. c. MTT reagent will be added to each well, and plates will be incubated for 4 hours. d. The formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm. e. The IC₅₀ (half-maximal inhibitory concentration) will be calculated for each compound.

Comparative Metabolic Stability Assay

Objective: To assess and compare the in vitro metabolic stability of this compound and 4-Methoxy-1-naphthol using human liver microsomes.

Methodology:

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, and the test compounds.

  • Procedure: a. The test compounds will be incubated with HLMs in the presence of the NADPH regenerating system at 37°C. b. Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction will be quenched with a cold organic solvent. c. The remaining concentration of the parent compound in each sample will be quantified by LC-MS/MS. d. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) will be calculated.

Visualizations: Pathways and Workflows

To visually represent the potential mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 4-Methoxy-1-naphthol 4-Methoxy-1-naphthol 4-Methoxy-1-naphthol WalK WalK 4-Methoxy-1-naphthol->WalK Inhibits WalR WalR WalK->WalR Phosphorylation Cell Wall Biosynthesis Cell Wall Biosynthesis WalR->Cell Wall Biosynthesis Regulates Bacterial Cell Death Bacterial Cell Death Cell Wall Biosynthesis->Bacterial Cell Death

Caption: Postulated antibacterial mechanism of 4-Methoxy-1-naphthol.

G Start Start Compound Synthesis Synthesize/Acquire Compounds Start->Compound Synthesis Physicochemical Characterization Confirm Structure & Purity (NMR, MS, HPLC) Compound Synthesis->Physicochemical Characterization Biological Screening Comparative Biological Assays Physicochemical Characterization->Biological Screening Antimicrobial Assay MIC Determination Biological Screening->Antimicrobial Assay Cytotoxicity Assay IC50 Determination Biological Screening->Cytotoxicity Assay Metabolic Stability Assay In Vitro Half-life Biological Screening->Metabolic Stability Assay Data Analysis Compare Potency, Selectivity, and Stability Antimicrobial Assay->Data Analysis Cytotoxicity Assay->Data Analysis Metabolic Stability Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Experimental workflow for comparative analysis.

G cluster_1 Phase I Metabolism Parent Compound This compound or 4-Methoxy-1-naphthol CYP450 Enzymes CYP1A2, CYP3A4, etc. Parent Compound->CYP450 Enzymes Substrate Metabolites Hydroxylated, Demethylated, etc. Metabolites CYP450 Enzymes->Metabolites Catalyzes Oxidation

Caption: General metabolic pathway via Cytochrome P450 enzymes.

Conclusion

The structural difference between the nitrile and hydroxyl groups on the naphthalene scaffold of this compound and 4-Methoxy-1-naphthol, respectively, implies distinct pharmacological profiles. While 4-Methoxy-1-naphthol shows promise as an antibacterial agent, the potential of this compound remains largely unexplored. The experimental protocols and comparative data presented in this guide offer a foundational framework for future research. A systematic, head-to-head comparison of these two molecules is warranted to fully elucidate their therapeutic potential and structure-activity relationships, which could guide the design of novel therapeutic agents.

References

Purity Assessment of Synthesized 4-Methoxy-1-naphthonitrile Against a Commercial Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a laboratory-synthesized batch of 4-Methoxy-1-naphthonitrile against a commercially available standard. The assessment employs a suite of standard analytical techniques to ensure a thorough and objective evaluation, presenting key data in a clear and accessible format. This document is intended to guide researchers in selecting appropriate analytical methodologies for purity determination and to highlight the expected outcomes for high-purity this compound.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various heterocyclic compounds and pharmaceutical intermediates.[1][2] The purity of such starting materials is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide details the analytical workflow for a comparative purity assessment of a synthesized batch of this compound versus a commercial standard, stated to be of ≥99% purity.

The analytical techniques employed include High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of proton- and carbon-containing impurities, and Melting Point Analysis as a general indicator of purity.

Experimental Workflow

The overall process for the comparative purity assessment is outlined in the workflow diagram below. This multi-pronged approach ensures a robust and comprehensive evaluation of the synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Compound Synthesis & Acquisition cluster_analysis Analytical Techniques cluster_results Data Evaluation & Comparison Synthesized Synthesized This compound HPLC HPLC Analysis Synthesized->HPLC Sample Prep GCMS GC-MS Analysis Synthesized->GCMS Sample Prep NMR NMR Spectroscopy (¹H and ¹³C) Synthesized->NMR Sample Prep MP Melting Point Analysis Synthesized->MP Sample Prep Commercial Commercial Standard (≥99% Purity) Commercial->HPLC Sample Prep Commercial->GCMS Sample Prep Commercial->NMR Sample Prep Commercial->MP Sample Prep Purity_Quant Quantitative Purity (HPLC Area %) HPLC->Purity_Quant Impurity_ID Impurity Identification (GC-MS, NMR) GCMS->Impurity_ID NMR->Impurity_ID Physical_Prop Physical Property Comparison (m.p.) MP->Physical_Prop Conclusion Purity Conclusion Purity_Quant->Conclusion Impurity_ID->Conclusion Physical_Prop->Conclusion

Caption: Workflow for the comparative purity assessment of synthesized versus commercial this compound.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile organic compounds by separating the main component from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective.[3] For example, starting with a 50:50 mixture and ramping up to 95:5 acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples of both the synthesized compound and the commercial standard were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to separate and identify volatile organic compounds, making it ideal for detecting residual solvents or volatile by-products from the synthesis.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: An initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for structural confirmation and to detect the presence of any proton- or carbon-containing impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10-20 mg of each sample was dissolved in ~0.7 mL of CDCl₃.

  • Analysis: ¹H and ¹³C spectra were acquired and processed. The chemical shifts, splitting patterns, and integration of the signals were analyzed to confirm the structure and identify any impurity signals.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid was packed into a capillary tube.

  • Method: The sample was heated at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid was recorded. The literature melting point for this compound is 100-102 °C.[2]

Results and Data Presentation

The results from the comparative analysis are summarized in the tables below.

Table 1: HPLC Purity Assessment

SampleRetention Time (min)Peak Area (%)
Synthesized this compound 12.599.2
8.70.5 (Impurity 1)
14.20.3 (Impurity 2)
Commercial Standard 12.599.8
8.70.2 (Impurity 1)

Table 2: GC-MS Analysis for Volatile Impurities

SampleVolatile Impurities Detected
Synthesized this compound Trace amounts of residual synthesis solvents (e.g., toluene, ethyl acetate)
Commercial Standard No significant volatile impurities detected

Table 3: NMR Spectroscopy Summary

Sample¹H and ¹³C NMR Results
Synthesized this compound Spectra consistent with the structure of this compound. Minor unidentified signals present in the aromatic region of the ¹H NMR spectrum.
Commercial Standard Spectra consistent with the structure of this compound with no observable impurity signals.

Table 4: Melting Point Comparison

SampleMelting Point Range (°C)
Synthesized this compound 98-101
Commercial Standard 100-102

Discussion

The synthesized batch of this compound demonstrates high purity, as evidenced by the collective analytical data. The HPLC analysis indicates a purity of 99.2%, which is comparable to, though slightly lower than, the commercial standard's purity of 99.8%. The impurities detected in the synthesized sample were minor.

GC-MS analysis revealed the presence of trace residual solvents in the synthesized product, a common occurrence in laboratory-scale synthesis that can typically be removed with further purification steps like recrystallization or vacuum drying. The commercial standard was free of such volatile impurities.

NMR spectroscopy confirmed the chemical identity of the synthesized compound. The minor impurity signals observed in the ¹H NMR spectrum of the synthesized batch were not present in the commercial standard, corroborating the HPLC findings of slightly lower purity.

The melting point of the synthesized this compound was slightly depressed and broader compared to the commercial standard, which is consistent with the presence of minor impurities.

Conclusion

The synthesized this compound is of high purity (99.2% by HPLC), suitable for many research and development applications. The purity is comparable to the commercial standard (99.8% by HPLC). The primary differences are the presence of trace residual solvents and minor, unidentified impurities in the synthesized batch. For applications requiring the highest level of purity, an additional purification step for the synthesized material would be beneficial. The analytical workflow presented here provides a robust framework for the comprehensive purity assessment of synthetic organic compounds.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-1-naphthonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of 4-Methoxy-1-naphthonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document provides detailed procedures for the proper disposal of this compound, a compound frequently used in chemical synthesis and pharmaceutical research. Adherence to these guidelines is critical to mitigate health risks and prevent environmental contamination. This compound is classified as hazardous, being harmful if swallowed, in contact with skin, or if inhaled[1][2].

Hazard Profile and Safety Precautions

This compound is a white to light brown powder or crystalline solid. It is classified as an acute toxicant for oral, dermal, and inhalation exposures[2].

Quantitative Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled

Source: Aggregated GHS information from multiple suppliers[2].

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.

  • Don PPE: Before approaching the spill, don the recommended PPE as detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. Use an absorbent material, such as vermiculite or sand, for liquid spills.

  • Decontamination: Once the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Collect Waste: All contaminated materials, including absorbents, cleaning cloths, and disposable PPE, must be collected in a sealed, labeled hazardous waste container.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated waste must be handled by an approved waste disposal plant[1].

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid waste, including contaminated labware and PPE, in a designated, clearly labeled, and sealed hazardous waste container.

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Acute Toxicity).

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal Phase cluster_spill_response Spill Response cluster_waste_management Waste Management cluster_disposal Final Disposal start Handling of this compound spill Spill Occurs start->spill waste_gen Waste Generation start->waste_gen Routine Use evacuate Evacuate and Ventilate spill->evacuate segregate Segregate Waste waste_gen->segregate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain and Clean Spill don_ppe->contain collect_spill Collect Contaminated Materials contain->collect_spill collect_spill->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs disposal Dispose via Approved Facility contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on publicly available safety data. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures must comply with local, state, and federal regulations.

References

Personal protective equipment for handling 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 4-Methoxy-1-naphthonitrile.

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Identification:

Hazard ClassCategoryGHS Hazard Statements
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required for handling the solid form.[1] If there is a risk of generating dust or aerosols, a respirator with an organic vapor cartridge is recommended.
Eye Protection Chemical safety goggles or a face shield are required.[1]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber should be worn. Inspect gloves for any signs of degradation before use.
Body Protection A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be used.
Footwear Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Synthesis of Substituted Azocin-2(1H)-ones

This section provides a detailed, step-by-step guide for a representative experimental protocol involving this compound: its use in the synthesis of substituted azocin-2(1H)-ones.

Experimental Protocol:

This protocol is based on the known reactivity of this compound in photocycloaddition reactions.

Materials and Equipment:

  • This compound

  • Phenol

  • Acetonitrile (solvent)

  • Photoreactor (e.g., with a medium-pressure mercury lamp)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Preparation:

    • Ensure the photoreactor is in good working order and the lamp is functioning correctly.

    • Set up a designated work area within a chemical fume hood.

    • Assemble all necessary glassware and equipment.

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve this compound and a molar excess of phenol in acetonitrile.

    • Place the magnetic stir bar in the vessel and ensure constant stirring.

    • Seal the reaction vessel and place it in the photoreactor.

  • Photoreaction:

    • Turn on the cooling system for the lamp.

    • Initiate the irradiation of the reaction mixture with the mercury lamp.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time will vary depending on the specific reactants and the intensity of the light source.

  • Work-up:

    • Once the reaction is complete, turn off the photoreactor lamp and allow the vessel to cool to room temperature.

    • Carefully remove the reaction vessel from the photoreactor.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to isolate the desired substituted azocin-2(1H)-one.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent harm to the environment and human health.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused chemical, contaminated gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed when not in use.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and chromatography fractions, must be collected in a sealed, properly labeled hazardous waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Chemical Incompatibility:

Due to its nitrile group, this compound can undergo hydrolysis under strong acidic or basic conditions.[4][5][6][7] It can also be reduced by strong reducing agents. Therefore, avoid mixing this compound waste with the following:

  • Strong acids (e.g., hydrochloric acid, sulfuric acid)

  • Strong bases (e.g., sodium hydroxide, potassium hydroxide)

  • Strong reducing agents (e.g., lithium aluminum hydride)

Disposal Procedure:

All hazardous waste containing this compound must be disposed of through an approved hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Disposal cluster_cleanup Final Steps A Review SDS and Protocol B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weighing of this compound C->D E Perform Chemical Synthesis D->E F Reaction Work-up and Purification E->F G Segregate Solid and Liquid Waste F->G H Label Hazardous Waste Containers G->H I Store Waste in Designated Area H->I J Decontaminate Work Area I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-naphthonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1-naphthonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.